Sofosbuvir impurity M
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H30N3O10P |
|---|---|
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29) |
Clé InChI |
WAKQLZVLNOKKHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Foundational & Exploratory
"Sofosbuvir impurity M" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase. The synthesis of such a structurally complex molecule invariably leads to the formation of process-related impurities. Among these, Sofosbuvir impurity M, a diastereomer of the active pharmaceutical ingredient, is of significant interest due to its potential impact on the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound is a diastereomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but differs in the three-dimensional arrangement of its atoms at one or more stereocenters. This subtle structural difference can lead to significant variations in its biological activity and physicochemical properties compared to the parent drug.
Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2095551-10-1 | [1][2] |
| Molecular Formula | C22H30N3O10P | [1][2] |
| Molecular Weight | 527.46 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Storage Temperature | -20°C | [3] |
The structural relationship between Sofosbuvir and its impurity M is critical. The stereochemistry at the phosphorus center is a key determinant of the biological activity of nucleotide phosphoramidates.
Synthesis and Formation
This compound is a process-related impurity, meaning it is formed during the synthesis of Sofosbuvir. The synthesis of Sofosbuvir involves the coupling of a chiral phosphoramidate (B1195095) reagent with a modified nucleoside. The stereochemistry of the phosphorus center is crucial, and non-stereoselective synthesis or epimerization can lead to the formation of the undesired Rp-diastereomer (Impurity M) alongside the desired Sp-diastereomer (Sofosbuvir).
A Chinese patent discloses a six-step preparation method for Sofosbuvir impurities, which likely includes the synthesis of Impurity M. Although the specific details for Impurity M are not fully elaborated, the process involves the synthesis of key intermediates and their subsequent coupling and deprotection steps. The control of stereochemistry during the phosphoramidation step is the most critical factor in minimizing the formation of this impurity.
Analytical Characterization and Control
The control of this compound in the final drug substance is a critical quality attribute. Various analytical techniques are employed for its detection, quantification, and characterization.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of Sofosbuvir and its impurities. Several studies have reported validated HPLC methods capable of separating Sofosbuvir from its diastereomeric impurity M.
Table 2: Typical HPLC Method Parameters for Sofosbuvir Impurity Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Trifluoroacetic Acid in Water (Isocratic or Gradient) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 260 nm | |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Experimental Protocol: RP-HPLC Analysis
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% trifluoroacetic acid in water in the desired ratio (e.g., 50:50 v/v). Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a standard solution of known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the Sofosbuvir drug substance or product in the diluent to obtain a sample solution.
-
Chromatographic Analysis: Set up the HPLC system with the specified column and mobile phase. Equilibrate the system until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Identify the peaks based on their retention times compared to the standard. Calculate the amount of this compound in the sample using the peak area response.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass spectrometry and NMR spectroscopy are powerful tools for the structural elucidation and confirmation of impurities. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound. While specific NMR data for impurity M is not widely published, 1H, 13C, and 31P NMR would be instrumental in confirming its structure and stereochemistry by comparing its spectra with that of Sofosbuvir. The difference in the chemical shift of the phosphorus atom (31P NMR) would be a key indicator of the different stereoisomers.
Biological Activity and Significance
As a diastereomer of Sofosbuvir, impurity M may interact with the same biological targets, such as the HCV NS5B RNA-dependent RNA polymerase. However, the different spatial arrangement of the atoms can significantly alter its binding affinity and inhibitory potency. It is generally expected that one diastereomer will be significantly more active than the other. Therefore, controlling the level of impurity M is crucial to ensure the consistent efficacy and safety of the Sofosbuvir drug product.
Conclusion
This compound is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Sofosbuvir. Its structural similarity to the active drug substance necessitates the use of highly specific and sensitive analytical methods, such as RP-HPLC, for its quantification. A thorough understanding of its formation and properties is essential for drug development professionals to ensure the quality, safety, and efficacy of this life-saving antiviral medication. Further research into the specific biological activity of impurity M would provide a more complete picture of its potential impact.
References
An In-Depth Technical Guide to Sofosbuvir Impurity M (CAS Number: 2095551-10-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a phosphoramidate (B1195095) prodrug that targets the HCV NS5B polymerase.[1][2] Its synthesis is a complex process that can lead to the formation of several process-related impurities, including diastereomers. Sofosbuvir Impurity M, identified by the CAS number 2095551-10-1, is one such diastereomeric impurity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic origins, detailed analytical methodologies for its identification and quantification, and an exploration of its potential biological implications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Sofosbuvir.
Chemical and Physical Properties
This compound is a diastereomer of Sofosbuvir, sharing the same molecular formula and mass but differing in the three-dimensional arrangement of atoms. This stereochemical difference can arise during the synthesis of the chiral phosphorus center in the phosphoramidate moiety.
| Property | Value | Reference |
| CAS Number | 2095551-10-1 | [3] |
| Chemical Formula | C22H30N3O10P | [3] |
| Molecular Weight | 527.5 g/mol | [3] |
| Systematic Name | propan-2-yl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate | N/A |
| SMILES | CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 | [3] |
Synthesis and Formation
The synthesis of Sofosbuvir involves the stereoselective formation of a phosphoramidate linkage. The presence of a chiral phosphorus atom means that two diastereomers, the desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp)-isomer (an impurity which could be Impurity M), can be formed. The diastereomeric ratio is highly dependent on the reagents and reaction conditions used during the phosphorylation step.
While a specific protocol for the synthesis of this compound is not publicly available, a plausible workflow can be inferred from the general principles of stereoselective synthesis of phosphoramidate prodrugs. The key step involves the coupling of the protected nucleoside with a phosphorylating agent, followed by the introduction of the amino acid ester.
Analytical Characterization and Quantification
The control of diastereomeric impurities is a critical aspect of quality control for Sofosbuvir. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation and quantification of Sofosbuvir and its impurities.
Experimental Protocol: RP-HPLC Method
This protocol is a composite based on several published methods for the analysis of Sofosbuvir and its related substances.[4][5][6]
Objective: To separate and quantify Sofosbuvir from its process-related impurities, including Impurity M.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Trifluroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A gradient program is typically used to achieve optimal separation. A common starting point is a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 263 nm for Sofosbuvir and 320 nm for Velpatasvir (if present)[5] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the Sofosbuvir sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Further dilute the stock solution to a working concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm filter before injection.
Validation Parameters (as per ICH guidelines):
| Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve Sofosbuvir and Impurity M from each other and from other potential impurities and excipients. |
| Linearity | A linear relationship between the peak area and the concentration of Impurity M should be established over a defined range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be > 0.99. |
| Accuracy | The recovery of Impurity M spiked into a placebo or sample matrix should be within an acceptable range (e.g., 90-110%). |
| Precision | The relative standard deviation (RSD) for replicate injections of a standard solution of Impurity M should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of Impurity M that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | The lowest concentration of Impurity M that can be quantified with acceptable precision and accuracy. |
Mass Spectrometry and NMR Spectroscopy
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation and confirmation of this compound.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the impurity by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information based on the fragmentation pattern.
-
NMR Spectroscopy: 1H, 13C, and 31P NMR are essential for determining the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can provide further structural details. Quantitative NMR (qNMR) can also be used for purity assessment.[7][8][9]
Biological Activity and Signaling Pathway
Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203. This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B RNA-dependent RNA polymerase, thus inhibiting viral replication.[1][10]
As a diastereomer of Sofosbuvir, Impurity M is also expected to be a substrate for the same intracellular metabolic enzymes. However, the different stereochemistry at the phosphorus center can significantly impact the rate and extent of its conversion to the active triphosphate form. Studies on other nucleoside phosphoramidate prodrugs have shown that the (Sp)-diastereomer is often more readily metabolized and exhibits greater antiviral potency than the (Rp)-diastereomer.[1]
Experimental Protocol: HCV NS5B Polymerase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against the HCV NS5B polymerase.[11][12]
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template/primer
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]rUTP)
-
Assay buffer (containing Tris-HCl, MgCl2, DTT, KCl)
-
Test compound (this compound) and control compounds (Sofosbuvir, known NS5B inhibitors)
-
Scintillation counter or other appropriate detection system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template/primer, and rNTPs (including the labeled rNTP).
-
Add varying concentrations of the test compound (this compound) and control compounds to the reaction mixture.
-
Initiate the reaction by adding the HCV NS5B polymerase.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Precipitate the newly synthesized RNA onto a filter membrane.
-
Wash the filter to remove unincorporated labeled rNTPs.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Expected Outcome: The IC50 value of this compound is expected to be higher than that of Sofosbuvir, indicating lower inhibitory potency against the HCV NS5B polymerase. Comparative studies have shown that the (Sp)-diastereomer of similar phosphoramidate prodrugs can be significantly more potent than the (Rp)-diastereomer.[1]
| Compound | Reported EC50 Range (nM) | Reference |
| Sofosbuvir | 32 - 130 (across different genotypes) | [13] |
| Sofosbuvir Diastereomer (Rp-isomer) | Expected to be less potent (higher EC50) | [1] |
Conclusion
This compound is a critical process-related impurity in the synthesis of Sofosbuvir. Its control is essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has provided a detailed overview of its chemical properties, plausible synthetic origins, and comprehensive analytical methodologies for its characterization and quantification. Furthermore, the guide has explored its likely biological activity in the context of its stereochemical relationship to the active drug, Sofosbuvir. The experimental protocols and data presented herein serve as a valuable resource for scientists and professionals in the pharmaceutical industry, aiding in the development of robust control strategies for this and other related impurities.
References
- 1. Diastereoselective synthesis of P -chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00448A [pubs.rsc.org]
- 2. Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. jmpas.com [jmpas.com]
- 6. jcdronline.org [jcdronline.org]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 12. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characterization of Sofosbuvir Impurity M: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase. As with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Sofosbuvir impurity M is a known process-related impurity that is a diastereoisomer of the active substance. This technical guide provides a comprehensive overview of the available physicochemical characteristics of this compound, including its identification, analytical profiles, and a proposed synthetic pathway.
Chemical Identity and Physical Properties
| Property | Value |
| Chemical Name | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
| CAS Registry Number | 2095551-10-1 |
| Molecular Formula | C₂₂H₃₀N₃O₁₀P |
| Molecular Weight | 527.46 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | 2-8°C |
Analytical Characterization
The primary method for the detection and quantification of this compound in the bulk drug substance is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Method for Detection of this compound
A typical isocratic RP-HPLC method for the analysis of Sofosbuvir and its related impurities is detailed below.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
Under these conditions, Sofosbuvir typically elutes at approximately 3.674 minutes, while this compound has a distinct retention time of around 5.704 minutes[1].
Spectroscopic Data
Detailed Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectral data for the isolated this compound are not publicly available. Characterization of such impurities is a standard part of the drug development process but is often contained within regulatory filings and not disseminated in the public domain. Generally, techniques such as high-resolution mass spectrometry would be used to confirm the molecular formula, while a suite of 1D and 2D NMR experiments (¹H, ¹³C, ³¹P, COSY, HSQC, HMBC) would be employed to elucidate the specific stereochemical arrangement that distinguishes it from Sofosbuvir.
Synthesis of this compound
The synthesis of specific diastereomers of Sofosbuvir is a complex process. A method for the preparation of a Sofosbuvir impurity is disclosed in Chinese patent CN114539337A. The following is a generalized workflow based on the information in the patent, which describes a multi-step synthesis.
References
An In-Depth Technical Guide to Sofosbuvir Impurity M and its Diastereoisomeric Relationship to Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase.[1] During its synthesis and storage, various impurities can arise, impacting the safety and efficacy of the final drug product. Among these is Sofosbuvir impurity M, a process-related impurity identified as a diastereoisomer of Sofosbuvir.[2] This technical guide provides a comprehensive overview of the core relationship between Sofosbuvir and this compound, including their structural differences, comparative analytical data, and detailed experimental protocols for their differentiation and analysis. A critical examination of their chemical properties reveals that beyond a simple diastereomeric relationship, this compound is a distinct chemical entity, a hydroxy-analog of Sofosbuvir.
Introduction: Unraveling the Relationship
Sofosbuvir is the brand name for the single diastereomer (S)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[3] Impurities in such a stereochemically complex molecule are of significant concern for pharmaceutical quality control.
This compound, identified by the CAS number 2095551-10-1, is often cited as a diastereoisomer of Sofosbuvir.[4][5] However, a detailed analysis of its molecular formula (C22H30N3O10P) compared to that of Sofosbuvir (C22H29FN3O9P) reveals a crucial structural difference: the absence of a fluorine atom and the presence of an additional oxygen and hydrogen atom.[6] This indicates that this compound is, in fact, the 2'-hydroxy analog of Sofosbuvir, where the fluorine atom at the 2'-position of the sugar moiety is substituted with a hydroxyl group. While this substitution creates a new stereocenter and thus diastereomers are possible, the primary relationship is that of a structural analog.
Structural Elucidation and Comparative Data
The key structural difference between Sofosbuvir and this compound lies at the 2' position of the ribofuranose ring. This seemingly minor alteration can have significant impacts on the molecule's three-dimensional conformation and, consequently, its biological activity and physicochemical properties.
Chemical Structures
Caption: Chemical structures of Sofosbuvir and this compound.
Physicochemical Properties
A direct comparison of the physicochemical properties of Sofosbuvir and Impurity M is crucial for developing analytical methods for their separation and for understanding potential differences in their behavior.
| Property | Sofosbuvir | This compound | Reference |
| CAS Number | 1190307-88-0 | 2095551-10-1 | [6] |
| Molecular Formula | C22H29FN3O9P | C22H30N3O10P | [6] |
| Molecular Weight | 529.45 g/mol | 527.46 g/mol | [6] |
| Systematic Name | propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [6][7] |
| Predicted pKa | Not available | 9.39 ± 0.10 | [4] |
| Storage Temperature | Room Temperature | -20°C | [4] |
Experimental Protocols
The ability to synthesize, isolate, and analytically differentiate this compound from the active pharmaceutical ingredient is paramount for quality control in drug manufacturing.
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a Chinese patent (CN114539337A) outlines a six-step reaction synthesis to obtain a "Sofosbuvir impurity" with a purity of over 99%.[8] The general synthetic strategy likely involves the use of a 2'-hydroxyuridine derivative as a starting material, which then undergoes similar phosphoramidation and coupling reactions as in the synthesis of Sofosbuvir itself.
Logical Workflow for the Synthesis of this compound (Hypothesized)
Caption: A hypothesized synthetic workflow for this compound.
Analytical Method for Separation and Quantification
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been reported for the estimation of Sofosbuvir and its process-related "phosphoryl" impurity, which is likely this compound.[9][10]
Experimental Conditions:
| Parameter | Value |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260.0 nm |
| Retention Time (Sofosbuvir) | 3.674 min |
| Retention Time (Impurity) | 5.704 min |
Analytical Method Validation Summary:
| Parameter | Sofosbuvir | "Phosphoryl" Impurity |
| Linearity Range | 160-480 µg/mL | 10-30 µg/mL |
| LOD | 0.01% (0.04 µg) | 0.03% (0.12 µg) |
| LOQ | 0.50% (0.125 µg) | 1.50% (0.375 µg) |
This method demonstrates good separation and sensitivity for the detection and quantification of this impurity in bulk drug and pharmaceutical dosage forms.[9]
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the HPLC analysis of Sofosbuvir and its impurity.
Signaling Pathway and Mechanism of Action
Sofosbuvir is a prodrug that is intracellularly metabolized to its active triphosphate form, GS-461203.[3] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase.[1] Upon incorporation, it acts as a chain terminator, thus halting viral replication.
This compound, due to its structural similarity, may also be metabolized and interact with the HCV NS5B polymerase.[7] However, the replacement of the 2'-fluoro group with a hydroxyl group can significantly alter its binding affinity and incorporation efficiency, likely resulting in reduced or no antiviral activity.[7]
Simplified Metabolic Activation and Inhibition Pathway
Caption: Simplified pathway of Sofosbuvir's activation and mechanism of action.
Conclusion
This compound, while often referred to as a diastereomer, is more accurately described as the 2'-hydroxy analog of Sofosbuvir. This structural modification leads to distinct physicochemical properties and likely a different biological activity profile. The validated HPLC method detailed herein provides a robust tool for the separation and quantification of this impurity, ensuring the quality and safety of Sofosbuvir drug products. Further research into the specific biological activity and a more detailed elucidation of the synthetic pathway of this compound would be beneficial for a complete understanding of its impact on the therapeutic profile of Sofosbuvir. This guide provides a foundational understanding for researchers and professionals in the field of drug development and quality control.
References
- 1. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS NO:2095551-10-1; this compound [chemdict.com]
- 6. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 8. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Biological Activity of Sofosbuvir Impurity M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection, is a nucleotide analog prodrug that targets the HCV NS5B RNA-dependent RNA polymerase. During its synthesis, process-related impurities can arise, which require careful characterization to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the known biological activity of "Sofosbuvir impurity M," a diastereoisomer of Sofosbuvir. This document summarizes its chemical identity, explores its potential mechanism of action based on structural similarity to the parent drug, and presents generalized experimental protocols for the assessment of antiviral activity and cytotoxicity of such impurities. Notably, there is a lack of publicly available quantitative data on the specific biological activity of this compound, and conflicting qualitative reports exist regarding its inhibitory potential against HCV.
Introduction
Sofosbuvir is a highly effective direct-acting antiviral (DAA) agent that, after intracellular metabolism to its active triphosphate form, acts as a chain terminator for the HCV NS5B polymerase, thus inhibiting viral replication[1][2][3]. The stereochemistry of Sofosbuvir is critical for its biological activity. This compound is a process-related impurity identified during the synthesis of Sofosbuvir and is characterized as a diastereoisomer of the active pharmaceutical ingredient[4][5][6][7][8]. Given its structural relationship to Sofosbuvir, understanding the potential biological activity of impurity M is crucial for risk assessment and quality control in drug manufacturing.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2095551-10-1 | [4] |
| Chemical Name | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [4] |
| Molecular Formula | C22H30N3O10P | [4] |
| Molecular Weight | 527.46 g/mol | [4] |
| Classification | Diastereoisomer of Sofosbuvir | [5][6][7][8] |
Biological Activity and Mechanism of Action
Due to its structural similarity to Sofosbuvir, this compound may interact with the same molecular target, the HCV NS5B RNA-dependent RNA polymerase[4]. However, the specific stereochemical configuration of the impurity can significantly impact its biological activity.
There are conflicting reports regarding the anti-HCV activity of this compound. One source suggests that the compound acts as an inhibitor of HCV RNA replication, similar to its parent compound but with differing potency[4]. Conversely, another source states that Impurity M and related diastereomers lack antiviral activity due to their altered stereochemistry[4]. A comprehensive review of publicly available scientific literature and regulatory documents did not yield any quantitative data, such as IC50 or EC50 values, to definitively confirm or refute its antiviral activity. The prevailing view for many diastereomeric impurities of nucleoside analogs is a significant loss of activity.
The impurity is primarily monitored for its impact on the stability and purity of the final pharmaceutical product[4].
Sofosbuvir's Mechanism of Action and Potential Interaction of Impurity M
Sofosbuvir is a prodrug that is metabolized within hepatocytes to its pharmacologically active uridine (B1682114) nucleotide analog triphosphate, GS-461203[1][3]. This active metabolite mimics the natural uridine triphosphate and is incorporated into the nascent HCV RNA strand by the NS5B polymerase. Upon incorporation, GS-461203 acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication[1][2].
The metabolic activation of Sofosbuvir involves a series of enzymatic steps, including hydrolysis of the carboxyl ester by cathepsin A or carboxylesterase 1, and cleavage of the phosphoramidate (B1195095) bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), followed by phosphorylation[3][9].
Caption: Metabolic activation pathway of Sofosbuvir to its active triphosphate form, GS-461203.
It is plausible that this compound, if it enters hepatocytes, could be a substrate for the same metabolic enzymes. However, its altered stereochemistry might lead to inefficient recognition and metabolism, or if metabolized, the resulting triphosphate analog may not be effectively recognized or incorporated by the HCV NS5B polymerase.
Experimental Protocols
While specific experimental data for this compound is not available, the following are generalized, detailed methodologies for assessing the antiviral activity and cytotoxicity of nucleotide analog impurities.
In Vitro Anti-HCV Replicon Assay
This assay determines the 50% effective concentration (EC50) of a compound required to inhibit HCV RNA replication in a cell-based system.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 for selective pressure.
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to various concentrations in the cell culture medium.
-
Assay Procedure:
-
Replicon-containing cells are seeded in 96-well plates.
-
After 24 hours, the culture medium is replaced with medium containing the serially diluted test compound. A positive control (e.g., Sofosbuvir) and a negative control (vehicle, e.g., 0.5% DMSO) are included.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of HCV RNA:
-
Total cellular RNA is extracted from the cells.
-
HCV RNA levels are quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay, targeting a conserved region of the HCV genome (e.g., 5' UTR).
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.
Caption: General workflow for an in vitro anti-HCV replicon assay.
Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces the viability of uninfected cells by 50%.
Methodology:
-
Cell Culture: A suitable host cell line (e.g., Huh-7 or HepG2 cells) is cultured in the appropriate medium.
-
Compound Preparation: The test compound is prepared as described for the antiviral assay.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the medium is replaced with medium containing the serially diluted test compound. A vehicle control is also included.
-
The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).
-
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. In this assay, viable cells reduce the tetrazolium salt to a colored formazan (B1609692) product, and the absorbance is measured using a microplate reader.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.
Conclusion
This compound is a chemically defined diastereoisomer of Sofosbuvir. While its structural similarity to the parent drug suggests a potential for interaction with the HCV NS5B polymerase, there is a lack of conclusive, quantitative data regarding its biological activity. Conflicting qualitative reports exist, with some sources suggesting a lack of antiviral activity due to its altered stereochemistry, which is a common characteristic of diastereomeric impurities of stereospecific drugs. To definitively assess its biological profile, rigorous in vitro testing using standardized protocols, such as HCV replicon assays and cytotoxicity assays, would be required. For drug development professionals, the primary focus remains on controlling the levels of this and other impurities within acceptable limits as defined by regulatory agencies to ensure the consistent quality, safety, and efficacy of Sofosbuvir.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation Profile of Sofosbuvir Impurity M
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of Sofosbuvir and its process-related impurity, Sofosbuvir impurity M. While specific stability data for impurity M is limited in publicly available literature, this document extrapolates potential degradation pathways based on the forced degradation studies of the parent drug, Sofosbuvir. This guide is intended to assist researchers, scientists, and drug development professionals in understanding the impurity profile of Sofosbuvir and in the development of stable pharmaceutical formulations.
Introduction to Sofosbuvir and Impurity M
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C Virus (HCV) infection. It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication. As with any synthesized active pharmaceutical ingredient (API), impurities can arise during the manufacturing process and storage. These impurities must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.
This compound is a known process-related impurity associated with the synthesis of Sofosbuvir. Its chemical details are as follows:
| Parameter | Value |
| CAS Number | 2095551-10-1 |
| Molecular Formula | C22H30N3O10P |
| Molecular Weight | 527.46 g/mol |
| Systematic Name | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Understanding the stability of Sofosbuvir and its impurities is crucial for developing robust formulations and ensuring product quality throughout its shelf life. Forced degradation studies are a key component of this, providing insights into the degradation pathways and the intrinsic stability of the drug molecule.
Forced Degradation Profile of Sofosbuvir
Forced degradation studies on Sofosbuvir have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies reveal the susceptibility of the molecule to degradation under hydrolytic, oxidative, and photolytic conditions.
Summary of Sofosbuvir Degradation under Stress Conditions
The following table summarizes the quantitative data from forced degradation studies on Sofosbuvir. It is important to note that these studies focus on the degradation of the parent drug, and the formation of impurity M as a degradant is not explicitly quantified in the available literature.
| Stress Condition | Reagent/Parameters | Duration | Degradation of Sofosbuvir (%) | Key Degradation Products Identified | Reference |
| Acidic Hydrolysis | 1N HCl, 80°C (reflux) | 10 hours | 8.66 | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | |
| 0.1N HCl, 70°C | 6 hours | 23 | DP I (m/z 488) | ||
| Alkaline Hydrolysis | 0.5N NaOH, 60°C | 24 hours | 45.97 | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate (Impurity A), (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid (Impurity B) | |
| 0.1N NaOH, 70°C | 10 hours | 50 | DP II (m/z 393.3) | ||
| Oxidative Degradation | 30% H₂O₂, 80°C | 2 days | 0.79 | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate | |
| 3% H₂O₂, Room Temp. | 7 days | 19.02 | DP III (m/z 393) | ||
| Thermal Degradation | 50°C | 21 days | No significant degradation | - | |
| Photolytic Degradation | 254 nm | 24 hours | No significant degradation | - | |
| Direct Sunlight | 21 days | No significant degradation | - |
Potential Stability and Degradation Profile of this compound
While direct forced degradation studies on this compound are not available in the public domain, its stability can be inferred from its chemical structure and the known degradation pathways of the parent drug, Sofosbuvir.
This compound shares the core structural features of Sofosbuvir, including the phosphoramidate (B1195095) linkage and the uracil (B121893) nucleobase. These functional groups are known to be susceptible to hydrolysis. Therefore, it is plausible that this compound would also undergo degradation under acidic and alkaline conditions, likely through the hydrolysis of the phosphoramidate and ester bonds.
Logical Relationship of Sofosbuvir and Impurity M
Caption: Relationship between Sofosbuvir, Impurity M, synthesis, and degradation.
Experimental Protocols for Forced Degradation of Sofosbuvir
The following are detailed methodologies for the forced degradation studies of Sofosbuvir, which can serve as a basis for designing stability studies for its impurities.
General Procedure for Sample Preparation
A stock solution of Sofosbuvir (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol. This stock solution is then used for the individual stress studies.
Acidic Hydrolysis
-
Reagent: 1N Hydrochloric Acid (HCl).
-
Procedure: To a known volume of the Sofosbuvir stock solution, an equal volume of 1N HCl is added. The mixture is then refluxed at 80°C for 10 hours.
-
Neutralization: After the specified time, the solution is cooled to room temperature and neutralized with a suitable base (e.g., 1N Sodium Hydroxide).
-
Analysis: The sample is diluted with the mobile phase to a suitable concentration for HPLC analysis.
Alkaline Hydrolysis
-
Reagent: 0.5N Sodium Hydroxide (NaOH).
-
Procedure: To a known volume of the Sofosbuvir stock solution, an equal volume of 0.5N NaOH is added. The mixture is then kept at 60°C for 24 hours.
-
Neutralization: After the specified time, the solution is cooled to room temperature and neutralized with a suitable acid (e.g., 0.5N Hydrochloric Acid).
-
Analysis: The sample is diluted with the mobile phase to a suitable concentration for HPLC analysis.
Oxidative Degradation
-
Reagent: 30% Hydrogen Peroxide (H₂O₂).
-
Procedure: To a known volume of the Sofosbuvir stock solution, an equal volume of 30% H₂O₂ is added. The mixture is then kept at 80°C for 2 days.
-
Analysis: The sample is diluted with the mobile phase to a suitable concentration for HPLC analysis.
Thermal Degradation
-
Procedure: A solid sample of Sofosbuvir is placed in a thermostable container and kept in a hot air oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 21 days).
-
Analysis: The sample is then dissolved in a suitable solvent and diluted with the mobile phase for HPLC analysis.
Photolytic Degradation
-
Procedure: A solid sample of Sofosbuvir is exposed to a UV light source (e.g., 254 nm) for a defined period (e.g., 24 hours) or to direct sunlight for a longer duration (e.g., 21 days).
-
Analysis: The sample is then dissolved in a suitable solvent and diluted with the mobile phase for HPLC analysis.
Experimental Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies.
Analytical Methodologies for Stability Indicating Assays
A robust stability-indicating analytical method is essential to separate the API from its degradation products and impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique for this purpose.
Typical RP-HPLC Method Parameters for Sofosbuvir and its Impurities
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode. A common mobile phase is 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm or 268 nm |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Signaling Pathway for Method Development and Validation
Caption: The logical flow of developing and validating a stability-indicating analytical method.
Conclusion
The stability of Sofosbuvir and the control of its impurities, including this compound, are critical aspects of ensuring the quality, safety, and efficacy of the final drug product. While specific stability data for this compound is not extensively documented in public literature, its structural similarity to the parent drug suggests a comparable susceptibility to hydrolytic degradation. The forced degradation studies on Sofosbuvir provide a valuable framework for understanding potential degradation pathways and for the development of robust, stability-indicating analytical methods. Further investigation into the specific degradation kinetics of this compound would be beneficial for a more complete understanding of its stability profile. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to design and execute appropriate stability studies and to develop control strategies for Sofosbuvir and its related substances.
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Sofosbuvir Impurity M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. Sofosbuvir impurity M, a process-related impurity, requires careful monitoring and quantification during drug development and manufacturing.[2][3] This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound.
Chemical Information:
-
This compound:
Analytical Method Development
The primary objective of this method development was to achieve a clear separation of this compound from the active pharmaceutical ingredient (API), Sofosbuvir, and its other potential degradation products. Forced degradation studies are essential in developing a stability-indicating method, and literature suggests that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[5]
A reversed-phase HPLC method was developed and validated, demonstrating specificity, linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]
Experimental Protocol
Materials and Reagents
-
Sofosbuvir and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
Instrumentation
An HPLC system equipped with a UV detector and a data acquisition system was used.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[6]
-
Mobile Phase: 0.1% Trifluoroacetic acid in Water: Acetonitrile (50:50, v/v)[4][6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Preparation of Solutions
-
Diluent: Water: Acetonitrile (50:50, v/v)
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in 100 mL of diluent to obtain a concentration of 400 µg/mL.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve 25 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 250 µg/mL.
-
Working Standard Solution: Prepare a working standard solution containing a suitable concentration of Sofosbuvir and this compound by diluting the stock solutions with the diluent. For instance, a working standard could contain 40 µg/mL of Sofosbuvir and 2.5 µg/mL of this compound.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.
-
Acid Degradation: A sample solution was treated with 0.1N HCl at 80°C for 2 hours.
-
Base Degradation: A sample solution was treated with 0.1N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: A sample solution was treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: A solid drug sample was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: A solid drug sample was exposed to UV light (254 nm) for 24 hours.
After degradation, the samples were diluted with the diluent to a suitable concentration for analysis.
Data Presentation
The developed method was validated as per ICH guidelines. The quantitative data from the validation is summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (for both peaks) | ≤ 2.0 | 1.2 (Sofosbuvir), 1.3 (Impurity M) |
| Theoretical Plates (for both peaks) | ≥ 2000 | > 3000 |
| Resolution between Sofosbuvir and Impurity M | ≥ 2.0 | > 3.0 |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Peak Area |
| 0.5 | 12500 |
| 1.0 | 25100 |
| 2.5 | 62700 |
| 5.0 | 125500 |
| 7.5 | 188000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) of this compound
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 2.0 | 1.98 | 99.0 |
| 100% | 2.5 | 2.52 | 100.8 |
| 120% | 3.0 | 2.95 | 98.3 |
| Average Recovery (%) | 99.37 |
Table 4: Precision of this compound
| Parameter | % RSD |
| Intraday Precision (n=6) | 0.85 |
| Interday Precision (n=6) | 1.12 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Visualization
Caption: Workflow for the development and validation of an analytical method for this compound.
Conclusion
The developed RP-HPLC method is simple, specific, accurate, and precise for the determination of this compound in the presence of Sofosbuvir. The method was successfully validated according to ICH guidelines and demonstrated to be stability-indicating through forced degradation studies. This analytical method can be effectively used for routine quality control analysis of Sofosbuvir drug substance and drug products to ensure their purity and safety.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. d-nb.info [d-nb.info]
Application Note: Quantification of Sofosbuvir Impurity M using High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Sofosbuvir Impurity M in bulk drug substances and pharmaceutical dosage forms. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the drug product. Regulatory agencies require stringent control over these impurities. This compound, a known process-related impurity and a diastereoisomer of Sofosbuvir, must be monitored and quantified to ensure the quality of the final drug product.[1] This document provides a detailed protocol for an HPLC method designed for this purpose.
This compound
-
Chemical Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[2]
-
Molecular Weight: 527.46 g/mol [2]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm, or equivalent.[5]
-
Software: OpenLab CDS or equivalent chromatography data system.
-
Chemicals and Reagents:
-
Sofosbuvir Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), analytical grade
-
Water (HPLC grade)
-
Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water: Acetonitrile (50:50, v/v)[2][5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm[5] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of trifluoroacetic acid to 500 mL of HPLC grade water, mix well, and then add 500 mL of acetonitrile. Sonicate for 15 minutes to degas.
Standard Solution Preparation:
-
Sofosbuvir Standard Stock Solution (400 µg/mL): Accurately weigh about 40 mg of Sofosbuvir reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
This compound Standard Stock Solution (25 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 30 minutes to ensure complete dissolution of the active pharmaceutical ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
Data Presentation
The following table summarizes the quantitative data obtained during the validation of this method.
| Parameter | Sofosbuvir | This compound |
| Retention Time (min) | ~3.7[5] | ~5.7[5] |
| Linearity Range (µg/mL) | 160 - 480[5] | 10 - 30[5] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.12 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.125 µg/mL | 0.375 µg/mL[5] |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.5 - 102.5 |
| Precision (%RSD) | < 2.0 | < 2.0 |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.
-
Specificity: The method showed good resolution between Sofosbuvir and this compound, with no interference from common excipients.
-
Linearity: The calibration curves for both Sofosbuvir and this compound showed excellent linearity over the specified concentration ranges, with correlation coefficients consistently above 0.999.[5]
-
Accuracy: The accuracy of the method was confirmed by spike recovery studies at three different concentration levels. The mean recovery was within the acceptable range of 98.0% to 102.0%.
-
Precision: The precision of the method was evaluated by analyzing six replicate injections of the standard solution. The relative standard deviation (%RSD) for the peak areas was less than 2.0%, indicating good repeatability.
-
Robustness: The method was found to be robust with respect to small, deliberate variations in the mobile phase composition, flow rate, and column temperature.
Visualization
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in pharmaceutical samples. The method is simple, accurate, and precise, and can be readily implemented in a quality control laboratory for routine analysis.
References
Application Note: A Stability-Indicating UPLC Method for the Analysis of Sofosbuvir and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the determination of Sofosbuvir (B1194449) and its process-related and degradation impurities. The method is rapid, accurate, and precise, making it suitable for routine quality control and stability testing of Sofosbuvir in bulk drug and pharmaceutical formulations. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating nature.[4][5][6]
Introduction
Sofosbuvir is a direct-acting antiviral agent crucial for the treatment of Hepatitis C virus (HCV) infection.[7] It acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[7][8] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory bodies, guided by ICH guidelines, mandate the identification and quantification of any impurities present in the drug substance.[1][2][9][10][11] This necessitates the development of robust, stability-indicating analytical methods that can separate the API from its potential degradation products and process-related impurities.[4] UPLC technology offers significant advantages over traditional HPLC, including higher resolution, increased speed, and reduced solvent consumption.[5] This application note provides a comprehensive protocol for a UPLC method designed for this purpose.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis.[12][13] The chromatographic conditions have been optimized for the efficient separation of Sofosbuvir from its impurities.
Table 1: Optimized UPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[13][14] |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.01N Phosphate Buffer |
| Mobile Phase B | Acetonitrile[15] |
| Gradient Program | A gradient program is often used for optimal separation. A typical starting point would be 95:5 (A:B), moving to a higher concentration of B over several minutes. |
| Flow Rate | 0.3 mL/min[16] |
| Column Temperature | 45°C[13] |
| Detection Wavelength | 260 nm[3][16] |
| Injection Volume | 2 µL[13] |
| Run Time | Approximately 5-10 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is commonly used.
-
Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a concentration of approximately 400 µg/mL.
-
Sample Solution (Bulk Drug): Prepare a sample solution of Sofosbuvir in the diluent at the same concentration as the standard stock solution (400 µg/mL).
-
Spiked Impurity Solution: If reference standards for known impurities are available, prepare a stock solution of each impurity. Spike a sample solution with known amounts of these impurities to verify specificity and resolution.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.
-
System Suitability: Before analysis, the chromatographic system's suitability is checked by injecting the standard solution multiple times. Parameters like theoretical plates, tailing factor, and %RSD of peak areas are evaluated.[12]
-
Specificity (Forced Degradation): To demonstrate the method's stability-indicating nature, forced degradation studies are performed. Sofosbuvir is subjected to stress conditions to produce degradation products.
-
Acid Hydrolysis: Reflux with 1N HCl at 80°C for 10 hours.[5]
-
Base Hydrolysis: Treat with 0.5N NaOH at 60°C for 24 hours.[5]
-
Oxidative Degradation: Treat with 30% H₂O₂ at 80°C for 48 hours.[5]
-
Thermal Degradation: Expose the solid drug to 60-80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.[5]
-
-
Linearity: The linearity of the method is assessed by analyzing a series of Sofosbuvir solutions over a concentration range (e.g., 40-240 µg/mL).[12][16] A calibration curve is plotted, and the correlation coefficient (r²) is determined.
-
Accuracy (% Recovery): Accuracy is determined by spiking a placebo or sample matrix with known amounts of Sofosbuvir at different concentration levels (e.g., 50%, 100%, 150%).[5] The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Assessed by analyzing multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day Precision): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments. The %RSD is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method's robustness is evaluated by making small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
UPLC Analysis Workflow
The overall workflow for the analysis of Sofosbuvir and its impurities involves several key stages, from initial preparation to final data reporting.
Caption: Workflow for UPLC analysis of Sofosbuvir and its impurities.
Results and Data
The following tables summarize the expected quantitative data from the method validation experiments.
Table 2: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
| % RSD for Peak Area | ≤ 1.0% | < 0.5% |
| % RSD for Retention Time | ≤ 1.0% | < 0.2% |
Table 3: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Sofosbuvir | 40 - 240[16] | ≥ 0.999[3][16] |
Table 4: Accuracy and Precision Data
| Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| 50% | 99.62%[5] | < 2.0% |
| 100% | 99.73%[5] | < 2.0% |
| 150% | 99.65%[5] | < 2.0% |
Table 5: Summary of Forced Degradation Studies
| Stress Condition | % Degradation Observed | Comments |
| Acid Hydrolysis (1N HCl, 80°C, 10h) | ~8.7%[5] | Significant degradation observed. |
| Alkaline Hydrolysis (0.5N NaOH, 60°C, 24h) | ~46.0%[5] | Major degradation observed, indicating lability in basic conditions. |
| Oxidative (30% H₂O₂, 80°C, 48h) | ~0.8%[5] | Minor degradation observed. |
| Thermal (80°C, 48h) | No significant degradation | Sofosbuvir is relatively stable to heat.[17] |
| Photolytic (UV light, 24h) | No significant degradation | Sofosbuvir is relatively stable to light.[5] |
| Note: The peak for Sofosbuvir was well-resolved from all degradation product peaks, confirming the method's specificity. |
Conclusion
The described UPLC method is demonstrated to be simple, rapid, specific, and robust for the quantitative analysis of Sofosbuvir and the detection of its impurities.[3] The validation data confirms that the method is accurate and precise, adhering to ICH guidelines.[8][16] The successful separation of the parent drug from its degradation products in forced degradation studies establishes the method as stability-indicating. This application note provides a reliable protocol for quality control laboratories involved in the analysis of Sofosbuvir raw material and finished products.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Development and Validation of Stability-indicating UPLC Method for the Simultaneous ESTIMATION of Voxilaprevir, Sofosbuvir, and Velpatasvir in Formulations [wisdomlib.org]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 11. ikev.org [ikev.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Validated Stability Indicating UPLC Method for Simultaneous Determination and Degradation studies of Sofosbuvir and Velpatasvir in Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 17. academic.oup.com [academic.oup.com]
Application Note and Protocol for the Identification of Sofosbuvir Impurity M by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any pharmaceutical compound, the identification and control of impurities are critical to ensure the safety and efficacy of the drug product. Sofosbuvir impurity M is a known process-related impurity, identified as a diastereomer of Sofosbuvir.[1] Its chemical name is propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, with the Chemical Abstracts Service (CAS) number 2095551-10-1, a molecular formula of C22H30N3O10P, and a molecular weight of 527.46 g/mol .[2][3] This application note provides a detailed protocol for the identification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Protocols
This section details the necessary materials and the step-by-step methodology for the analysis of this compound.
Materials and Reagents
-
Sofosbuvir reference standard
-
This compound reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (HPLC grade)
-
Glass vials and caps
-
Syringe filters (0.22 µm)
Standard and Sample Preparation
Standard Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working standard solution of 10 µg/mL in the mobile phase.
Sample Solution:
-
Accurately weigh and dissolve the Sofosbuvir drug substance or crushed tablets in methanol to achieve a nominal concentration of 1 mg/mL of Sofosbuvir.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Liquid Chromatography (LC) Method
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[4]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Mass Spectrometry (MS/MS) Method
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
MRM Transitions:
Since this compound is a diastereomer of Sofosbuvir, it is expected to have the same precursor ion and similar product ions. The primary difference will be in their chromatographic retention times.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Sofosbuvir | 530.2 | 243.1 | 100 | 30 | 20 |
| This compound | 530.2 | 243.1 | 100 | 30 | 20 |
Data Presentation
The following table summarizes the quantitative data for the analysis of this compound based on a validated RP-HPLC method.[4]
| Parameter | Sofosbuvir | This compound |
| Retention Time (min) | 3.674 | 5.704 |
| Linearity Range (µg/mL) | 160 - 480 | 10 - 30 |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.12 µg/mL |
| Limit of Quantification (LOQ) | 0.125 µg/mL | 0.375 µg/mL |
Diagrams
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Logical Relationship of Sofosbuvir and Impurity M
Caption: Origin of this compound during synthesis.
References
Application Notes and Protocols for the Isolation of Sofosbuvir Impurity M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of hepatitis C. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. "Sofosbuvir impurity M" is a known process-related impurity that is a diastereomer of Sofosbuvir. Its chemical formula is C22H30N3O10P with a molecular weight of 527.46 g/mol .[1][2] The systematic chemical name for this compound is propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[3] Due to its structural similarity to the active ingredient, it is imperative to isolate and characterize this impurity to understand its potential biological activity and to establish appropriate control strategies.
These application notes provide a detailed protocol for the isolation of this compound from the bulk drug using preparative High-Performance Liquid Chromatography (HPLC) and its subsequent characterization.
Analytical Method for Detection of this compound
An initial analytical method is essential to detect and quantify the presence of this compound in the bulk drug substance. This method will also serve as the foundation for developing the preparative isolation method. A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended.
Table 1: Analytical HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Mobile Phase Ratio | 50:50 (v/v) Mobile Phase A: Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Note: The retention time for Sofosbuvir is approximately 3.7 minutes, and for a related phosphoryl impurity, it is around 5.7 minutes under similar conditions.[4] Retention times should be confirmed with a reference standard of this compound if available.
Preparative Method for Isolation of this compound
The analytical method is scaled up to a preparative scale to isolate a sufficient quantity of this compound for characterization.
Protocol for Preparative HPLC
Objective: To isolate this compound from the bulk drug with high purity.
Materials:
-
Sofosbuvir bulk drug containing impurity M
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 250 mm x 20 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as described in the analytical method (0.1% TFA in water and acetonitrile). Ensure sufficient volume for the preparative run.
-
Sample Preparation: Dissolve a known quantity of the Sofosbuvir bulk drug in the mobile phase to achieve a high concentration suitable for preparative loading. The exact concentration will depend on the solubility and the column's loading capacity.
-
System Equilibration: Equilibrate the preparative HPLC system with the mobile phase at the desired flow rate until a stable baseline is achieved. The flow rate will be significantly higher than the analytical method and should be scaled appropriately for the larger column diameter.
-
Injection and Fraction Collection: Inject the prepared sample onto the preparative column. Monitor the chromatogram in real-time. Collect fractions corresponding to the peak of this compound. Fraction collection can be triggered by time or peak threshold.
-
Post-Isolation Processing: Combine the collected fractions containing the purified impurity. Evaporate the solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be freeze-dried to obtain the isolated impurity as a solid.
Table 2: Preparative HPLC Method Parameters
| Parameter | Condition |
| Instrument | Preparative HPLC with UV Detector and Fraction Collector |
| Column | C18, 250 mm x 20 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Mobile Phase Ratio | 50:50 (v/v) Mobile Phase A: Mobile Phase B |
| Flow Rate | ~18-20 mL/min (Scaled from analytical) |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm |
| Injection Volume | Dependent on loading study |
Purity Assessment of Isolated Impurity
The purity of the isolated this compound should be assessed using the analytical HPLC method described in section 2.
Procedure:
-
Dissolve a small amount of the isolated solid in the mobile phase.
-
Inject the solution into the analytical HPLC system.
-
Analyze the chromatogram for the presence of any other impurities.
-
Calculate the purity of the isolated fraction based on the peak area percentage. The purity should be sufficiently high for structural characterization (typically >95%).
Structural Characterization of this compound
Once isolated and its purity confirmed, the structure of this compound can be elucidated using various spectroscopic techniques.
Protocol for Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the isolated impurity.
Procedure:
-
Dissolve the isolated impurity in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution directly into a high-resolution mass spectrometer (HRMS) or analyze via LC-MS using the analytical HPLC method.
-
Acquire the mass spectrum in positive and/or negative electrospray ionization (ESI) mode.
-
Determine the exact mass of the molecular ion and compare it with the theoretical mass of this compound (C22H30N3O10P).
-
Analyze the fragmentation pattern (MS/MS) to confirm the structure.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the stereochemistry of the isolated impurity.
Procedure:
-
Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H NMR, 13C NMR, and 31P NMR spectra.
-
For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of this compound and differentiate it from Sofosbuvir and other related impurities.
Visual Representations
Caption: Workflow for the isolation and characterization of this compound.
Caption: Logical diagram of the preparative HPLC process for impurity isolation.
References
Application Note & Protocol: Forced Degradation of Sofosbuvir to Generate and Analyze Impurity M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2] As a critical component of combination therapies, ensuring its purity and stability is paramount for patient safety and therapeutic efficacy. Forced degradation studies are essential in the drug development process to identify potential degradation products and establish the stability-indicating nature of analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][3][4]
This application note provides a detailed protocol for conducting forced degradation studies on Sofosbuvir to intentionally generate and analyze its degradation products, with a specific focus on a significant impurity designated here as Impurity M ((S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid), which has been identified under basic hydrolysis conditions.[5] The methodologies described herein are crucial for understanding the degradation pathways of Sofosbuvir and for the development of robust analytical methods for quality control.
Data Presentation
The following table summarizes the quantitative data from forced degradation studies of Sofosbuvir under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Key Impurities Formed | Reference |
| Acid Hydrolysis | 1 N HCl | 10 hours | 80°C (reflux) | 8.66 | Degradation Product I (m/z 488) | [5][6] |
| 0.1 N HCl | 6 hours | 70°C | 23 | Degradation Product I (m/z 488) | [6] | |
| Base Hydrolysis | 0.5 N NaOH | 24 hours | 60°C | 45.97 | Impurity M (Degradation Product B, m/z 411.08) , Degradation Product A (m/z 453.13) | [5] |
| 0.1 N NaOH | 10 hours | Ambient | 50 | Degradation Product II (m/z 393.3) | [6] | |
| Oxidative Degradation | 30% H₂O₂ | 2 days | 80°C | 0.79 | Oxidative Degradation Product (m/z 527.15) | [5] |
| 3% H₂O₂ | 7 days | Ambient | 19.02 | Degradation Product III (m/z 393) | [6] | |
| 6% H₂O₂ | 10 days | Room Temp | 11 | Not specified | [7] | |
| Thermal Degradation | Solid State | 21 days | 50°C | No degradation | - | [6] |
| Photolytic Degradation | 254 nm UV light | 24 hours | Ambient | No degradation | - | [5] |
| Direct Sunlight | 21 days | Ambient | No degradation | - | [6] |
Experimental Protocols
Materials and Reagents
-
Sofosbuvir pure drug substance
-
Hydrochloric acid (HCl), 1 N and 0.1 N solutions
-
Sodium hydroxide (B78521) (NaOH), 0.5 N and 0.1 N solutions
-
Hydrogen peroxide (H₂O₂), 30%, 6%, and 3% solutions
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium (B1175870) bicarbonate
-
Potassium bromide (KBr) for IR spectroscopy
-
Reference standards for Sofosbuvir and its impurities (if available)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for impurity identification[6][7]
-
pH meter
-
Photostability chamber[6]
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Sonicator
-
Lyophilizer (optional)
Protocol for Forced Degradation of Sofosbuvir
A stock solution of Sofosbuvir (e.g., 1 mg/mL) should be prepared in methanol or a suitable solvent mixture.[6]
1. Acid Hydrolysis:
-
To an appropriate volume of Sofosbuvir stock solution, add an equal volume of 1 N HCl.
-
Reflux the mixture at 80°C for 10 hours.[5]
-
At specified time points (e.g., 2, 4, 6, 8, 10 hours), withdraw aliquots.
-
Neutralize the samples with a suitable base (e.g., 1 N NaOH or ammonium bicarbonate solution).[5]
-
Dilute the neutralized samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase for HPLC analysis.[6]
2. Base Hydrolysis (to generate Impurity M):
-
Dissolve approximately 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH solution.[5]
-
Maintain the solution at 60°C for 24 hours.[5]
-
Withdraw aliquots at desired intervals.
-
Neutralize the samples with a suitable acid (e.g., 0.5 N HCl).[5]
-
The resulting solution can be evaporated to dryness and the residue redissolved in the mobile phase for analysis.[5] This procedure is particularly useful for isolating degradation products.
3. Oxidative Degradation:
-
To an appropriate volume of Sofosbuvir stock solution, add an equal volume of 30% H₂O₂.
-
Heat the solution at 80°C for 48 hours.[5]
-
Withdraw samples at various time points.
-
Dilute the samples to the target concentration with the mobile phase for analysis.
4. Thermal Degradation:
-
Place the solid Sofosbuvir drug substance in a petri dish and expose it to a temperature of 50°C for 21 days in a temperature-controlled oven.[6]
-
At the end of the study, dissolve a known amount of the stressed sample in a suitable solvent and dilute it to the desired concentration for analysis.
5. Photolytic Degradation:
-
Expose the solid Sofosbuvir drug substance to UV light at 254 nm for 24 hours in a photostability chamber.[5]
-
Separately, expose a solution of Sofosbuvir (e.g., 1 mg/mL in methanol) to direct sunlight for 21 days.[6]
-
Prepare samples for analysis by dissolving the solid or diluting the solution to the appropriate concentration.
Analytical Method for Separation and Quantification
A stability-indicating HPLC method is required to separate Sofosbuvir from its degradation products.
-
Column: X-Bridge C18 (100 x 4.6 mm, 2.5 µm) or equivalent.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water with 0.1% formic acid. A common starting point is a 50:50 (v/v) mixture.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 260 nm.[5]
-
Injection Volume: 20 µL.[6]
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies of Sofosbuvir.
Caption: Proposed degradation pathway of Sofosbuvir to Impurity M under basic conditions.
Discussion
The forced degradation studies reveal that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains stable under thermal and photolytic stress.[5][6][7] The most significant degradation occurs under basic hydrolysis, leading to the formation of multiple impurities, including the prominently cited Impurity M (m/z 411.08).[5] This impurity results from the hydrolysis of the isopropyl ester and the phosphoramidate linkage of the L-alanine moiety. The identification and characterization of such degradation products are critical for setting appropriate specifications for the drug substance and product, ensuring that their levels are controlled within acceptable limits.
The developed stability-indicating analytical method is proven to be effective in separating the parent drug from its degradation products, allowing for accurate quantification of the drug's purity and the extent of degradation. Further characterization of the degradation products using techniques like NMR and IR spectroscopy can provide a complete structural elucidation, which is vital for understanding the degradation mechanism and for toxicological assessments.[5]
Conclusion
This application note provides a comprehensive framework and detailed protocols for conducting forced degradation studies on Sofosbuvir. The generation and analysis of Impurity M and other degradation products are crucial for the development of stable formulations and robust analytical methods. The provided data and methodologies serve as a valuable resource for researchers and scientists involved in the quality control and development of Sofosbuvir-containing pharmaceuticals.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Spectroscopic Analysis of Sofosbuvir Impurity M
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, various impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. "Sofosbuvir impurity M" is a known process-related impurity.[1] This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), designed for researchers, scientists, and drug development professionals.
Chemical Information
-
Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
-
CAS Number: 2095551-10-1[1]
-
Molecular Formula: C₂₂H₃₀N₃O₁₀P[1]
-
Molecular Weight: 527.46 g/mol [1]
Data Presentation
The following tables summarize the plausible quantitative data for the spectroscopic analysis of this compound. This data is generated based on the known chemical structure and typical spectroscopic values for similar functional groups.
Table 1: Plausible ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Plausible Assignment |
| 11.35 | s | - | 1H | Uracil N-H |
| 7.65 | d | 8.0 | 1H | Uracil H-6 |
| 7.30 - 7.10 | m | - | 5H | Phenyl-H |
| 5.90 | d | 4.0 | 1H | Anomeric H-1' |
| 5.70 | d | 8.0 | 1H | Uracil H-5 |
| 5.10 | d | 5.0 | 1H | 3'-OH |
| 4.95 | s | - | 1H | 4'-OH |
| 4.85 | m | 6.5 | 1H | Isopropyl CH |
| 4.20 - 4.05 | m | - | 3H | H-2', H-5'a, H-5'b |
| 3.95 | m | - | 1H | H-3' |
| 3.80 | m | 7.0 | 1H | Alanine α-CH |
| 1.25 | s | - | 3H | 4'-CH₃ |
| 1.20 | d | 7.0 | 3H | Alanine β-CH₃ |
| 1.15 | dd | 6.5 | 6H | Isopropyl CH₃ |
Table 2: Plausible ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Plausible Assignment |
| 172.5 | Alanine C=O |
| 163.0 | Uracil C-4 |
| 150.5 | Uracil C-2 |
| 150.0 | Phenyl C-O |
| 140.5 | Uracil C-6 |
| 129.5 | Phenyl C-H (para) |
| 124.0 | Phenyl C-H (ortho) |
| 120.0 | Phenyl C-H (meta) |
| 102.0 | Uracil C-5 |
| 88.0 | C-1' |
| 82.0 | C-4' |
| 74.0 | C-2' |
| 68.5 | Isopropyl CH |
| 68.0 | C-3' |
| 65.0 | C-5' |
| 50.0 | Alanine α-CH |
| 24.5 | 4'-CH₃ |
| 21.5 | Isopropyl CH₃ |
| 20.0 | Alanine β-CH₃ |
Table 3: Plausible ³¹P NMR Data for this compound (202 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Plausible Assignment |
| 3.5 | s | Phosphoramidate (B1195095) |
Note: As a phosphoramidate with a chiral center at the phosphorus atom, this compound can exist as diastereomers, which may result in two distinct signals in the ³¹P NMR spectrum.[2][3]
Table 4: Plausible High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 528.1745 | 528.1742 | -0.57 |
| [M+Na]⁺ | 550.1564 | 550.1560 | -0.73 |
Experimental Protocols
1. NMR Spectroscopic Analysis
This protocol outlines the procedure for acquiring ¹H, ¹³C, and ³¹P NMR spectra for the structural elucidation and quantification of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound reference standard or the sample containing the impurity.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
-
¹H NMR Data Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using the following parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 5 s
-
Acquisition time: 4 s
-
Spectral width: 20 ppm
-
-
-
¹³C NMR Data Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using the following parameters:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Relaxation delay (d1): 2 s
-
Acquisition time: 1 s
-
Spectral width: 240 ppm
-
-
-
³¹P NMR Data Acquisition:
-
Tune and match the probe for the ³¹P frequency.
-
Acquire the spectrum using the following parameters:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 64
-
Relaxation delay (d1): 5 s
-
Acquisition time: 1.5 s
-
Spectral width: 100 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an external reference for ³¹P NMR (85% H₃PO₄ at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum for quantitative analysis.
-
2. LC-MS/MS Analysis
This protocol describes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound.
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of mobile phase A and mobile phase B.
-
For drug substance or product analysis, dissolve the sample in the same diluent to a suitable concentration.
-
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 800 L/hr
-
-
Acquisition Mode: Full scan (m/z 100-1000) and product ion scan of the precursor ion for [M+H]⁺.
-
-
Data Analysis:
-
Process the chromatograms and mass spectra using appropriate software.
-
Identify the peak corresponding to this compound based on its retention time and accurate mass.
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualization
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for LC-MS/MS Analysis.
References
- 1. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 2. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Application Note and Protocol: Stability-Indicating Assay of Sofosbuvir
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. To ensure its efficacy and safety, it is crucial to assess its stability under various environmental conditions. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This document provides a detailed protocol for a stability-indicating assay of Sofosbuvir using High-Performance Liquid Chromatography (HPLC), including forced degradation studies and method validation, in accordance with International Council for Harmonisation (ICH) guidelines.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Sofosbuvir
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation (%) | Key Degradation Products |
| Acid Hydrolysis | 1N HCl | 10 hours | 80°C (reflux) | ~8.66% | DP I (m/z 488), DP II (m/z 393.3) |
| Base Hydrolysis | 0.5N NaOH | 24 hours | 60°C | ~45.97% | DP I (m/z 488), DP II (m/z 393.3) |
| Oxidative Degradation | 30% H₂O₂ | 48 hours | 80°C | ~0.79% | DP III (m/z 393) |
| Thermal Degradation | Dry Heat | 21 days | 50°C | No significant degradation | Not Applicable |
| Photolytic Degradation | UV light (254 nm) / Sunlight | 24 hours / 21 days | Ambient | No significant degradation | Not Applicable |
Note: Degradation percentages and product identification are compiled from multiple literature sources and may vary based on specific experimental conditions.
Table 2: Validation Parameters for the Stability-Indicating HPLC Method
| Parameter | Specification | Result |
| Linearity (Concentration Range) | Correlation coefficient (r²) > 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.31% - 99.73% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | Reportable value | 0.0239 µg/mL |
| Limit of Quantification (LOQ) | Reportable value | 0.0739 µg/mL |
| Specificity | No interference from degradants or placebo | Confirmed |
| Robustness | % RSD < 2% with minor variations in method parameters | Confirmed |
Note: These values represent typical results from validated methods and should be established for each specific laboratory and instrument.
Experimental Protocols
1. Stability-Indicating HPLC Method
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of Sofosbuvir in the presence of its degradation products.
1.1. Materials and Reagents
-
Sofosbuvir reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (OPA) or Formic acid (analytical grade)
-
Triethylamine (TEA) (analytical grade)
-
Water (HPLC grade)
-
Sofosbuvir tablets (for assay of pharmaceutical dosage form)
1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | 0.1% Triethylamine in water (pH adjusted to 3.2 with 10% OPA) : Acetonitrile (45:55 v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Detector Wavelength | 259 nm |
| Column Temperature | Ambient (or controlled at 30°C) |
1.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Sofosbuvir reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 0.1 to 200 µg/mL for linearity studies.
-
Sample Solution (from tablets): Weigh and powder 20 Sofosbuvir tablets. Transfer an amount of powder equivalent to one tablet into a suitable volumetric flask, dissolve with the mobile phase, sonicate to ensure complete dissolution, and dilute to the final concentration within the linear range of the method.
2. Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.
2.1. General Procedure For each stress condition, a stock solution of Sofosbuvir is prepared and subjected to the conditions outlined below. After the specified duration, the solutions are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for HPLC analysis. A control sample (unstressed) is analyzed concurrently.
2.2. Acid Hydrolysis
-
To a solution of Sofosbuvir, add 1N HCl.
-
Reflux the solution at 80°C for 10 hours.
-
Cool, neutralize with 1N NaOH, and dilute with the mobile phase.
2.3. Base Hydrolysis
-
To a solution of Sofosbuvir, add 0.5N NaOH.
-
Maintain the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.5N HCl, and dilute with the mobile phase.
2.4. Oxidative Degradation
-
To a solution of Sofosbuvir, add 30% H₂O₂.
-
Keep the solution at 80°C for 48 hours.
-
Dilute with the mobile phase.
2.5. Thermal Degradation
-
Place solid Sofosbuvir powder in a hot air oven at 50°C for 21 days.
-
After the exposure period, dissolve the sample in the mobile phase.
2.6. Photolytic Degradation
-
Expose solid Sofosbuvir powder to direct sunlight for 21 days or to UV radiation at 254 nm for 24 hours.
-
After exposure, dissolve the sample in the mobile phase.
Mandatory Visualization
Application Note: High-Performance Chromatographic Separation of Sofosbuvir and Sofosbuvir Impurity M
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation and quantification of the antiviral drug Sofosbuvir from its process-related impurity, Sofosbuvir Impurity M. The described protocol is designed to be simple, accurate, and precise, making it suitable for routine quality control and stability testing of Sofosbuvir in bulk drug substances and pharmaceutical formulations. All experimental parameters and quantitative data are presented to facilitate straightforward implementation in a laboratory setting.
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1] As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the final drug product. Therefore, robust analytical methods are required to detect and quantify these impurities. This compound, a process-related impurity, is one such substance that requires careful monitoring. This document provides a detailed protocol for the chromatographic separation of Sofosbuvir and this compound, ensuring the quality and consistency of the active pharmaceutical ingredient (API).
Chemical Structures
| Compound | Molecular Formula | Molecular Weight |
| Sofosbuvir | C₂₂H₂₉FN₃O₉P | 529.16 g/mol [1] |
| This compound | C₂₂H₃₀N₃O₁₀P | 527.46 g/mol [2][3] |
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with UV/PDA Detector |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v)[4][5] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm[4][5] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Data Acquisition | LC Solution Software or equivalent |
Preparation of Solutions
Diluent: A mixture of Water and Acetonitrile in a 50:50 ratio is used as the diluent.[5]
Standard Stock Solution:
-
Accurately weigh and transfer 400 mg of Sofosbuvir reference standard and 25 mg of this compound reference standard into a 100 mL volumetric flask.[5]
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Dilute to the mark with the diluent and mix well.
Working Standard Solution:
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well. This solution contains 0.4 mg/mL of Sofosbuvir and 0.025 mg/mL of this compound.[5]
Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 200 mL volumetric flask.[1]
-
Add approximately 150 mL of diluent and sonicate for 30 minutes with intermittent shaking.[1]
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Transfer 1.5 mL of the filtered solution into a 200 mL volumetric flask and dilute to the mark with the diluent.[1]
Experimental Workflow
Caption: Workflow for the chromatographic separation of Sofosbuvir and Impurity M.
Data Presentation
The following table summarizes the expected quantitative data from the described chromatographic method.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Sofosbuvir | ~3.674[4][5] | 160 - 480[4][5] | 0.04[4][5] | 0.125[4][5] |
| This compound | ~5.704[4][5] | 10 - 30[4][5] | 0.12[4][5] | 0.375[4][5] |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system, column, and laboratory conditions.
System Suitability
To ensure the validity of the analytical method, system suitability parameters should be evaluated before sample analysis. The following are typical acceptance criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 between Sofosbuvir and Impurity M |
| % RSD for replicate injections | ≤ 2.0% |
Conclusion
The RP-HPLC method described in this application note provides a reliable and efficient means for the separation and quantification of Sofosbuvir and its process-related impurity, this compound. The method is straightforward to implement and can be readily integrated into quality control workflows for the analysis of bulk drug substances and finished pharmaceutical products. The provided protocols and data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Sofosbuvir Impurity M in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of "Sofosbuvir impurity M" during HPLC analysis. The following information is designed to directly address and resolve specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to separate from the active pharmaceutical ingredient (API)?
A1: this compound is a process-related impurity or a degradation product with a molecular formula of C22H30N3O10P and a molecular weight of approximately 527.46 g/mol .[1] It is characterized as a phosphorylated impurity, which contributes to its polar nature. The structural similarity and polarity of impurity M to Sofosbuvir, which is also a polar molecule, can lead to similar retention times and co-elution in reverse-phase HPLC under non-optimized conditions. The challenge lies in exploiting the subtle differences in their physicochemical properties to achieve baseline separation.
Q2: My current HPLC method shows co-elution of Sofosbuvir and a peak we suspect is impurity M. What is the first step in troubleshooting this issue?
A2: The initial step is to confirm the identity of the co-eluting peak, if possible, using a reference standard for this compound. If a standard is unavailable, a systematic approach to method modification is necessary. Begin by evaluating your current method parameters (column chemistry, mobile phase composition, pH, and temperature) and making incremental adjustments to improve selectivity (α), which is the primary factor in resolving co-eluting peaks.
Q3: Can changing the organic modifier in my mobile phase resolve the co-elution?
A3: Yes, changing the organic modifier is a powerful tool for altering selectivity. Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used in reverse-phase HPLC, and they exhibit different selectivities.[2][3] If you are currently using acetonitrile, switching to methanol (or vice versa) can change the elution order or improve the separation between Sofosbuvir and impurity M. This is due to differences in their solvent properties; methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is an aprotic solvent with a strong dipole moment.[4]
Q4: How does mobile phase pH affect the separation of Sofosbuvir and impurity M?
A4: Mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like Sofosbuvir and its phosphorylated impurity M.[5][6] Adjusting the pH can alter the ionization state of one or both compounds, leading to significant changes in their retention times. For acidic compounds, a lower pH (ion-suppressed state) will increase retention, while for basic compounds, a higher pH will increase retention.[5] Since impurity M is phosphorylated, its charge state is highly dependent on pH. A systematic study of pH can reveal an optimal value where the difference in retention between Sofosbuvir and impurity M is maximized.
Troubleshooting Guides
Guide 1: Initial Assessment and Method Optimization Strategy
If you are experiencing co-elution, a logical, step-by-step approach to method modification is recommended. The following diagram illustrates a typical workflow for troubleshooting and resolving peak co-elution.
Caption: A logical workflow for troubleshooting HPLC co-elution issues.
Guide 2: Modifying Mobile Phase Parameters
This guide provides detailed protocols for systematically adjusting mobile phase conditions to resolve the co-elution of Sofosbuvir and impurity M.
Table 1: Impact of Mobile Phase Parameters on Retention and Selectivity
| Parameter | Recommended Change | Expected Outcome on Sofosbuvir and Impurity M Separation |
| Mobile Phase pH | Adjust pH in increments of 0.5 units away from the pKa of the analytes. | Since impurity M is phosphorylated, its ionization state is sensitive to pH changes. This can lead to significant shifts in its retention time relative to Sofosbuvir, thereby improving resolution. |
| Organic Modifier | Switch from acetonitrile to methanol, or vice versa. Evaluate different ratios (e.g., 60:40, 50:50, 40:60 organic:aqueous). | Methanol and acetonitrile interact differently with the analytes and the stationary phase, which can alter selectivity and potentially reverse the elution order, leading to separation.[2][3] |
| Buffer Concentration | Increase buffer concentration (e.g., from 10 mM to 25 mM). | Higher buffer concentrations can improve peak shape and reduce tailing, which may contribute to better resolution of closely eluting peaks. |
Experimental Protocol: pH Adjustment Study
-
Preparation of Mobile Phases: Prepare a series of mobile phases with varying pH values. For example, if using a phosphate (B84403) buffer, prepare buffers at pH 2.5, 3.0, 3.5, and 4.0. The organic modifier and its ratio should be kept constant initially.
-
System Equilibration: For each new mobile phase pH, equilibrate the HPLC system and column for at least 20-30 column volumes to ensure a stable baseline.
-
Sample Analysis: Inject a sample containing both Sofosbuvir and impurity M and record the chromatogram.
-
Data Evaluation: Measure the retention times of both peaks at each pH and calculate the resolution (Rs). A resolution of ≥ 1.5 is generally considered baseline separation.
-
Optimization: Identify the pH that provides the best resolution. Further fine-tuning of the organic modifier ratio at the optimal pH may be necessary.
Guide 3: Adjusting Chromatographic Conditions and Column Selection
If mobile phase modifications are insufficient, adjusting other chromatographic parameters or changing the stationary phase may be required.
Table 2: Influence of Chromatographic Conditions on Separation
| Parameter | Recommended Change | Expected Outcome on Sofosbuvir and Impurity M Separation |
| Column Temperature | Increase or decrease the column temperature in 5 °C increments (e.g., 25 °C, 30 °C, 35 °C). | Temperature can affect the selectivity of separation, especially for compounds with different retention mechanisms. A change in temperature may alter the retention times of Sofosbuvir and impurity M differently, leading to improved resolution.[1] |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | A lower flow rate can increase the efficiency of the separation (increase in theoretical plates), leading to narrower peaks and potentially better resolution of closely eluting compounds. |
| Column Chemistry | Switch from a standard C18 column to a different stationary phase (e.g., C8, Phenyl, or a polar-embedded phase). | Different stationary phases offer different selectivities. A phenyl column, for instance, can provide alternative selectivity based on π-π interactions, which may be beneficial for separating Sofosbuvir and impurity M. A polar-embedded phase may offer better retention and selectivity for polar compounds. |
Experimental Protocol: Column Temperature Optimization
-
Set Initial Conditions: Use the mobile phase that has so far provided the best, albeit incomplete, separation.
-
Temperature Variation: Set the column oven to an initial temperature (e.g., 25 °C) and allow the system to equilibrate.
-
Analysis: Inject the sample and record the chromatogram.
-
Incremental Changes: Increase the temperature in 5 °C increments, allowing for equilibration at each new temperature before injecting the sample.
-
Evaluation: Compare the chromatograms obtained at different temperatures and determine the temperature that yields the highest resolution between Sofosbuvir and impurity M.
Signaling Pathways and Logical Relationships
The decision-making process for method development to resolve co-elution can be visualized as a logical pathway.
Caption: Decision tree for HPLC method development to resolve co-elution.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromtech.com [chromtech.com]
- 5. moravek.com [moravek.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Improving peak symmetry for "Sofosbuvir impurity M" analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak symmetry during the analysis of "Sofosbuvir impurity M" by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Improving Peak Symmetry
Poor peak shape, particularly tailing, is a common issue in the HPLC analysis of polar and ionizable compounds like this compound. This guide provides a systematic approach to diagnose and resolve these issues.
Q1: My chromatogram for this compound shows significant peak tailing. What are the most common causes?
A1: Peak tailing for polar, phosphate-containing compounds like this compound in reversed-phase HPLC is often attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar functional groups of the impurity, leading to peak tailing.[1][2]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa value of the analyte, both ionized and non-ionized forms can exist simultaneously, resulting in broadened or tailing peaks.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Extra-Column Effects: Issues such as excessive tubing length, large-diameter tubing, or dead volume in the HPLC system can contribute to peak broadening and tailing.[5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[6][7]
Q2: How can I systematically troubleshoot the peak tailing issue?
A2: A logical workflow can help identify and resolve the source of peak tailing. The following diagram illustrates a recommended troubleshooting sequence.
Frequently Asked Questions (FAQs)
Q3: What is the ideal mobile phase pH for analyzing this compound?
A3: To ensure consistent ionization and minimize peak tailing, the mobile phase pH should be controlled and ideally be at least 2 pH units away from the analyte's pKa.[4] For basic compounds, a low pH (around 2-4) is often recommended to protonate silanol groups on the column, reducing unwanted secondary interactions.[7][8] Conversely, using a high pH mobile phase with a pH-stable column can deprotonate basic analytes, which can also improve peak shape and retention.[9]
Q4: What type of buffer and concentration should I use?
A4: The choice of buffer is critical for controlling the mobile phase pH.
| Buffer Type | Recommended Concentration | pH Range | Notes |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | ~2 | Commonly used for good peak shape of basic compounds. Can cause ion suppression in LC-MS.[10] |
| Formate Buffer | 10 - 25 mM | 2.8 - 4.8 | Volatile and suitable for LC-MS applications.[8] |
| Phosphate Buffer | 10 - 50 mM | 2.1 - 3.1, 6.2 - 8.2 | Non-volatile and not suitable for LC-MS. Provides good buffering capacity.[11] |
A buffer concentration between 10-50 mM is generally sufficient.[4][11] Too low a concentration may not provide adequate pH control, while too high a concentration can lead to precipitation in the presence of organic solvents.[11]
Q5: Can the choice of organic solvent in the mobile phase affect peak symmetry?
A5: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol (B129727) are the most common choices in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. It is recommended to evaluate both during method development to determine the optimal solvent for your specific separation.
Q6: What are the key considerations when selecting an HPLC column for this analysis?
A6: For polar analytes like this compound, a high-purity, end-capped C18 column is a good starting point to minimize silanol interactions.[1] Columns with polar-embedded phases can also provide alternative selectivity and improved peak shape for polar compounds.[5] The use of modern, high-purity silica (B1680970) columns generally requires less buffer to achieve good peak shape compared to older columns.[10]
Experimental Protocols
Below are representative experimental protocols for the analysis of Sofosbuvir and its impurities, which can be adapted for optimizing the analysis of impurity M.
Protocol 1: Isocratic RP-HPLC Method
This protocol is based on a validated method for the estimation of Sofosbuvir and its process-related impurities.[12][13]
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 260 nm |
| Sample Preparation | Dissolve the sample in the mobile phase to a suitable concentration (e.g., 10-30 µg/mL for the impurity). |
Protocol 2: Gradient RP-HPLC Method
This protocol is a representative gradient method that can be useful for separating multiple impurities with different polarities.
| Parameter | Condition |
| Column | Kromasil 100 C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Buffer solution: Acetonitrile (97.5:2.5, v/v) |
| Mobile Phase B | Acetonitrile:Isopropyl Alcohol:Methanol:Water (60:20:10:10, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 263 nm |
| Gradient Program | Optimize the gradient profile based on the separation of Sofosbuvir and its impurities. |
Logical Relationships in Peak Tailing
The following diagram illustrates the cause-and-effect relationships leading to peak tailing for polar analytes.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. sketchviz.com [sketchviz.com]
- 4. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 5. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 10. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Sofosbuvir Impurity M
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of "Sofosbuvir impurity M" during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its on-column stability a concern?
A1: this compound is a diastereoisomer of Sofosbuvir, a key antiviral drug for treating Hepatitis C.[1][2] Like Sofosbuvir, it contains a phosphoramidate (B1195095) linkage, which is susceptible to hydrolysis under certain conditions. On-column degradation is a concern because it can lead to inaccurate quantification of the impurity, potentially underestimating its levels in a sample. This can have significant implications for drug safety and quality control.
Q2: What are the primary factors that can cause the on-column degradation of this compound?
A2: The primary factors contributing to the on-column degradation of this compound are:
-
Mobile Phase pH: The phosphoramidate bond is prone to hydrolysis in both acidic and basic conditions.
-
Column Temperature: Higher temperatures can accelerate the rate of degradation reactions.
-
Stationary Phase Interactions: Active sites on the HPLC column, such as exposed silanol (B1196071) groups on silica-based columns, can catalyze the degradation of sensitive analytes.
Q3: What is the pKa of Sofosbuvir and how does it relate to the analysis of Impurity M?
Q4: Are there any recommended column types for the analysis of Sofosbuvir and its impurities?
A4: Yes, several studies have successfully used C18 columns for the analysis of Sofosbuvir and its related substances.[4][5][6] It is recommended to use a high-purity, end-capped C18 column to minimize interactions with residual silanol groups.
Troubleshooting Guide: Minimizing On-Column Degradation
This guide provides a systematic approach to troubleshooting and minimizing the on-column degradation of this compound.
Issue 1: Appearance of Unexpected Peaks or Peak Tailing for Impurity M
This may be an indication of on-column degradation. The following workflow can help diagnose and resolve the issue.
Issue 2: Poor Reproducibility of Impurity M Peak Area
Inconsistent peak areas can be a result of variable on-column degradation.
| Potential Cause | Recommended Action |
| Fluctuations in Mobile Phase pH | Ensure the mobile phase is well-buffered. Prepare fresh mobile phase daily. |
| Column Aging | The number of active silanol sites can change as a column ages. Use a guard column and replace the analytical column when performance degrades. |
| Sample Solvent Effects | If the sample solvent is significantly different from the mobile phase, it can cause localized pH changes at the head of the column upon injection. Whenever possible, dissolve the sample in the initial mobile phase. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Sofosbuvir
The following table summarizes the conditions under which Sofosbuvir has been shown to degrade. These conditions should be considered high-risk for the stability of this compound.
| Stress Condition | Reagents and Duration | Degradation Observed | Reference |
| Acid Hydrolysis | 0.1N HCl at 70°C for 6 hours | ~23% | [7] |
| Base Hydrolysis | 0.1N NaOH at 70°C for 10 hours | ~50% | [7] |
| Oxidative | 3% H₂O₂ for 7 days | ~19% | [7] |
| Thermal | 50°C for 21 days | No significant degradation | [7] |
| Photolytic | Sunlight for 21 days | No significant degradation | [7] |
Table 2: Recommended HPLC Parameters to Minimize Degradation
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 3.0 - 5.0 | Avoids proximity to the pKa of Sofosbuvir (~9.3) and the extremes of pH where hydrolysis is more rapid. |
| Column Temperature | Ambient (25°C) | Lower temperatures slow down the rate of potential degradation reactions.[5] |
| Column | High-purity, end-capped C18 | Minimizes interaction with active silanol groups that can catalyze hydrolysis. |
| Mobile Phase Additives | 0.1% Formic Acid or a phosphate (B84403) buffer | Provides pH control and can improve peak shape. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Sofosbuvir and its Impurities
This protocol is adapted from a validated stability-indicating method and is designed to minimize on-column degradation.
1. Chromatographic Conditions:
-
Column: Kromasil 100 C18 (250 x 4.6 mm, 5 µm)[5]
-
Mobile Phase A: Buffer solution: Acetonitrile (97.5:2.5 v/v)[5]
-
Mobile Phase B: Acetonitrile: Isopropyl alcohol: Methanol: Purified water (60:20:10:10 v/v/v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 25°C[5]
-
Injection Volume: 10 µL[5]
-
Detection Wavelength: 263 nm[5]
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to the desired concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. System Suitability:
-
Perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
The logical relationship between experimental parameters and the goal of minimizing degradation is illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. bfopcu.eg.net [bfopcu.eg.net]
- 4. researchgate.net [researchgate.net]
- 5. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. d-nb.info [d-nb.info]
- 7. archives.ijper.org [archives.ijper.org]
Technical Support Center: Sofosbuvir Impurity and Degradation Pathway Elucidation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the stability and degradation pathways of Sofosbuvir (B1194449). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies.
Disclaimer: The term "Sofosbuvir impurity M" is not a universally recognized standard nomenclature in published literature. This guide addresses the degradation of Sofosbuvir under various stress conditions and the characterization of its resulting degradation products (DPs), which may be analogous to a specific impurity of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Sofosbuvir?
A1: Sofosbuvir is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2][3] It is generally stable under thermal and photolytic stress.[1][4] The primary degradation pathways involve the hydrolysis of the phosphoramidate (B1195095) and ester moieties, leading to various degradation products.[1][5]
Q2: Under which conditions is Sofosbuvir most unstable?
A2: Forced degradation studies indicate that Sofosbuvir shows the most significant degradation under alkaline conditions, followed by acidic and oxidative conditions.[1][4] One study reported approximately 50% degradation after 10 hours in 0.1N NaOH and 23% degradation after 6 hours in 0.1N HCl.[3][4] Another reported 45.97% degradation in 0.5 N NaOH over 24 hours.[1]
Q3: What is a typical analytical method for separating Sofosbuvir from its degradation products?
A3: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is most common.[6][7] Typical methods use a C18 column with a mobile phase consisting of a buffer (like 0.1% formic or trifluoroacetic acid in water) and an organic solvent (acetonitrile or methanol) in either isocratic or gradient elution mode.[1][4][8] UV detection is commonly set at 260 nm.[1][8]
Q4: My chromatogram shows several unexpected peaks after a stress study. How can I proceed with their identification?
A4: To identify unknown peaks, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[3][9] LC-ESI-MS can provide the mass-to-charge ratio (m/z) of the degradation products.[3][4] For complete structural elucidation, the degradation products can be isolated using preparative HPLC, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS).[1][5]
Q5: I am observing poor peak shape or resolution in my HPLC analysis. What are the common causes?
A5: Poor peak shape (e.g., tailing, fronting, or broad peaks) can result from several factors. Common causes include an inappropriate mobile phase pH, column degradation, sample overload, or co-elution of impurities. Ensure the mobile phase pH is optimized for the analytes, the column is in good condition, and the injection volume and concentration are within the method's linear range.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Percentage in Alkaline Hydrolysis
-
Question: I am trying to replicate a literature-reported 50% degradation of Sofosbuvir in 0.1N NaOH, but I am seeing significantly less degradation. What could be wrong?
-
Answer:
-
Temperature: Ensure the reaction is being conducted at the specified temperature (e.g., reflux at 70°C).[4] Temperature has a significant impact on the rate of hydrolysis.
-
Concentration of NaOH: Verify the normality of your sodium hydroxide (B78521) solution. An improperly prepared or old solution may have a lower concentration.
-
Neutralization Step: Ensure the sample is properly neutralized before injection into the HPLC system. Injecting a highly alkaline sample can damage the column and affect peak shape and retention time.[4]
-
Time: The degradation is time-dependent. Ensure the specified time point (e.g., 10 hours) is strictly followed.[4]
-
Issue 2: Difficulty Identifying Oxidative Degradation Products
-
Question: I performed an oxidative stress study with 30% H₂O₂, but the resulting impurity peak is very small and the mass spectrum is unclear. How can I improve my results?
-
Answer:
-
Stress Conditions: Sofosbuvir shows relatively low degradation under oxidative stress compared to hydrolysis.[1] Consider increasing the stress duration (e.g., up to 7 days) or temperature (e.g., 80°C) as reported in some studies.[1][4]
-
Concentration: Use a higher concentration of the initial drug solution for the stress study to generate a sufficient quantity of the degradation product for characterization.
-
LC-MS Method: Optimize your LC-MS parameters. Ensure the ionization source (e.g., ESI) is operating in the correct mode (positive or negative) to achieve adequate ionization of the degradant.[4] A study identified an oxidative degradation product with an m/z of 527.15.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies of Sofosbuvir.
Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 70°C | 6 hours | 23% | [4] |
| Acid Hydrolysis | 1 N HCl | 80°C (reflux) | 10 hours | 8.66% | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 70°C | 10 hours | 50% | [4] |
| Alkaline Hydrolysis | 0.5 N NaOH | 60°C | 24 hours | 45.97% | [1] |
| Oxidative | 3% H₂O₂ | Ambient | 7 days | 19.02% | [4] |
| Oxidative | 30% H₂O₂ | 80°C | 2 days | 0.79% | [1] |
| Thermal | Dry Heat | 50°C | 21 days | No degradation | [4] |
| Photolytic | Direct Sunlight | Ambient | 21 days | No degradation | [4] |
Table 2: Characterized Degradation Products (DPs) of Sofosbuvir
| Stress Condition | Impurity Name/Identifier | Molecular Formula | Molecular Weight / m/z | Reference |
| Acid Hydrolysis | Acid Degradation Impurity | C₁₆H₁₈FN₂O₈P | 416.08 | [1][5] |
| Acid Hydrolysis | DP I | Not specified | 488 | [3][4] |
| Alkaline Hydrolysis | Base Degradation Impurity-A | C₁₆H₂₅FN₃O₉P | 453.13 | [1][5] |
| Alkaline Hydrolysis | Base Degradation Impurity-B | C₁₃H₁₉FN₃O₉P | 411.08 | [1][5] |
| Alkaline Hydrolysis | DP II | Not specified | 393.3 | [3][4] |
| Oxidative | Oxidative Degradation Product | C₂₂H₂₇FN₃O₉P | 527.15 | [1] |
| Oxidative | DP III | Not specified | 393 | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol is a synthesized representation based on published methods.[1][4]
-
Preparation of Stock Solution: Accurately weigh and dissolve Sofosbuvir in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Reflux the mixture at 80°C for 10 hours. Cool, neutralize the solution with a suitable base (e.g., 1 N NaOH), and dilute with mobile phase to the target concentration.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.5 N NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize the solution with a suitable acid (e.g., 0.5 N HCl), and dilute with mobile phase to the target concentration.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂. Keep the solution at 80°C for 48 hours. Dilute the resulting solution with mobile phase to the target concentration.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at a specified high temperature for a defined period. Separately, keep a stock solution at 50°C for 21 days.
-
Photolytic Degradation: Expose the solid drug powder and a stock solution to direct sunlight or a UV lamp (254 nm) for a specified duration.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Representative Stability-Indicating RP-HPLC Method
This protocol is a composite based on several validated methods.[4][8][10]
-
System: HPLC with UV or PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid in water) and an organic phase (e.g., Acetonitrile). A common isocratic ratio is 50:50.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare the mobile phase, filter through a 0.45 µm filter, and degas.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard and sample solutions in the mobile phase at a suitable concentration (e.g., 50 µg/mL).
-
Inject the solutions and record the chromatograms.
-
Confirm the resolution between Sofosbuvir and all degradation peaks.
-
Visualizations
Caption: Workflow for a forced degradation study of Sofosbuvir.
Caption: Simplified hypothetical degradation pathway for Sofosbuvir.
Caption: Troubleshooting flowchart for common HPLC issues.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Development and validation of stability indicating RP-HPLC method for estimation of sofosbuvir in bulk and tablet dosage form | PDF [slideshare.net]
- 8. d-nb.info [d-nb.info]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Sofosbuvir Impurity M Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of Sofosbuvir impurity M during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a process-related impurity associated with the synthesis of Sofosbuvir, an antiviral drug used to treat Hepatitis C.[1] It is also described as a diastereoisomer of Sofosbuvir.
Q2: What are the chemical properties of this compound?
Key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2095551-10-1 | [1][2][3] |
| Molecular Formula | C₂₂H₃₀N₃O₁₀P | [1][2][3] |
| Molecular Weight | 527.46 g/mol | [1][2][3] |
| Chemical Name | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [2] |
| Storage Temperature | -20°C | [3] |
Troubleshooting Guide for Low Recovery of this compound
Low recovery of this compound can be a significant challenge during analytical method development and routine testing. This guide addresses common issues in a question-and-answer format to help you troubleshoot and improve your experimental results.
Q3: We are observing low recovery of this compound using reversed-phase HPLC. What are the potential causes?
Low recovery in reversed-phase HPLC can stem from several factors.[4] Considering the polar nature of this compound, the most likely causes are related to chromatographic conditions and sample preparation.
Here is a summary of potential causes and recommended solutions:
| Potential Cause | Recommended Solution |
| Poor Retention on C18 Column | Optimize the mobile phase, consider a different column chemistry (e.g., polar-embedded), or use an ion-pairing agent. |
| Analyte Instability | Investigate the stability of Impurity M under your specific sample preparation and mobile phase conditions (pH, temperature). |
| Inappropriate Sample Diluent | Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion and precipitation. |
| Suboptimal Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single, stable ionic form. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Adsorption to Vials or Tubing | Use deactivated vials and consider the material of your HPLC tubing. |
Q4: How can we improve the retention of this compound on a C18 column?
Due to its polarity, this compound may exhibit poor retention on traditional C18 columns, especially with highly aqueous mobile phases.[5][6] This can lead to the peak eluting at or near the void volume, resulting in inaccurate quantification.
Experimental Protocol: Mobile Phase Optimization
-
Increase Aqueous Component: Start with a high percentage of the aqueous component in your mobile phase (e.g., 95% aqueous buffer).
-
Decrease Organic Modifier: Gradually decrease the concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Utilize a Weaker Solvent: If using acetonitrile, consider switching to methanol, which is a weaker solvent in reversed-phase chromatography and may increase retention of polar analytes.
-
Consider an Ion-Pairing Agent: If the impurity is ionizable, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can enhance retention.[2]
Q5: Could the low recovery be due to the instability of this compound?
Yes, analyte degradation during sample preparation or analysis is a common reason for low recovery.[4] Forced degradation studies on Sofosbuvir have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[7] While specific stability data for impurity M is limited, its structural similarity to Sofosbuvir suggests it may also be unstable under certain conditions.
Experimental Protocol: Impurity M Stability Assessment
-
Prepare Impurity M Standard: Prepare a standard solution of this compound in your sample diluent.
-
Stress Conditions: Aliquot the standard solution and expose it to different conditions relevant to your analytical method (e.g., room temperature for several hours, acidic/basic conditions if your mobile phase is not neutral).
-
Analyze and Compare: Analyze the stressed samples against a freshly prepared standard at regular intervals to determine the extent of degradation.
Q6: We are using a high percentage of water in our mobile phase. Could this be causing issues?
Using highly aqueous mobile phases (>95% water) on conventional C18 columns can lead to a phenomenon known as "phase collapse" or "dewetting".[8] This occurs when the aqueous mobile phase is expelled from the hydrophobic pores of the stationary phase, leading to a loss of surface area and a sudden decrease in retention and recovery.[8]
Troubleshooting Phase Collapse
-
Use an Aqueous-Compatible Column: Employ a reversed-phase column specifically designed for use with highly aqueous mobile phases (e.g., polar-embedded or polar-endcapped columns).
-
Avoid Stopping the Flow: If using a conventional C18 column, avoid stopping the HPLC flow during a sequence of analyses.
-
Re-equilibrate the Column: If the flow is stopped, re-equilibrate the column with a mobile phase containing a higher percentage of organic solvent before returning to the highly aqueous conditions.[5]
Visualizing the Troubleshooting Process
To aid in diagnosing the cause of low recovery, the following workflow diagram outlines a systematic approach to troubleshooting.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. welchlab.com [welchlab.com]
- 5. hplc.eu [hplc.eu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in "Sofosbuvir impurity M" bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of "Sofosbuvir impurity M" using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is "matrix effect" and how can it affect the bioanalysis of Sofosbuvir (B1194449) impurity M?
A1: In LC-MS/MS analysis, the matrix effect is the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the biological sample (e.g., plasma, serum).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: What are the primary sources of matrix effects in plasma/serum samples for an analyte like this compound?
A2: The most significant contributors to matrix effects in plasma and serum are endogenous phospholipids (B1166683) from cell membranes.[3][4] Other sources include salts, endogenous metabolites, proteins, and any co-administered drugs that might be present in the sample.[3]
Q3: How can I qualitatively and quantitatively assess if matrix effects are impacting my analysis?
A3: A common qualitative method is post-column infusion . This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample.[5][6] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement. For a quantitative assessment, the post-extraction spike method is used.[5] This compares the analyte's signal in a blank matrix extract spiked after extraction to its signal in a neat solvent. The result is often expressed as a "matrix factor" (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[3]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A4: While not strictly mandatory, using a SIL-IS is highly recommended. A SIL-IS for this compound would have nearly identical chemical and physical properties, causing it to co-elute and experience the same degree of matrix effects as the analyte. This provides the most accurate compensation for variations during sample preparation and ionization, improving data quality.
Q5: According to regulatory guidelines (e.g., FDA, EMA), what are the acceptance criteria for matrix effects during method validation?
A5: Regulatory guidelines require the assessment of matrix effects to ensure they do not compromise the integrity of the results. Typically, the coefficient of variation (CV%) of the internal standard-normalized matrix factor across at least six different lots of the biological matrix should not exceed 15%.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Interaction of the analyte with active sites on the analytical column or injection of the sample in a solvent much stronger than the initial mobile phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure this compound is in a consistent ionic state.
-
Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize secondary interactions.
-
Reconstitute in Weaker Solvent: Ensure the final sample extract is reconstituted in a solvent that is as weak as or weaker than the initial mobile phase composition.
-
Issue 2: High Signal Variability and Poor Reproducibility
-
Possible Cause: Inconsistent matrix effects between different samples or batches of matrix. This is a common issue when using simpler sample preparation techniques like protein precipitation.[8]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Switch to a more rigorous sample preparation method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components. Studies on the parent drug, sofosbuvir, have indicated that SPE can offer better recovery and lower matrix effects than LLE.[9]
-
Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions where matrix components elute.
-
Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard to compensate for signal variations.
-
Issue 3: Low Analyte Recovery
-
Possible Cause: The chosen sample preparation method is not efficiently extracting this compound from the matrix.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent (LLE): Test different organic solvents with varying polarities. Adjusting the pH of the sample before extraction can also significantly improve the partitioning of the analyte into the organic phase.
-
Select a Different SPE Sorbent: Test different SPE sorbent chemistries (e.g., reversed-phase C8 or C18, mixed-mode cation exchange) to find one that provides optimal retention and elution of the analyte.[10]
-
Check for Protein Binding: this compound might be binding to plasma proteins. The initial step in sample preparation (e.g., addition of acid or organic solvent) should be sufficient to disrupt this binding.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different sample preparation techniques used in the bioanalysis of Sofosbuvir and similar compounds. Note that direct comparative data for "this compound" is limited; therefore, data for the parent drug is used as a reliable indicator.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (Matrix Factor) | Can be significant; phospholipids are not effectively removed.[8] | Moderate; cleaner than PPT but some interferences may remain. | Generally low; provides the cleanest extracts.[9] |
| Analyte Recovery (%) | ~92% for Sofosbuvir[11] | 84% for Sofosbuvir[4] | >90% for Sofosbuvir[9] |
| Precision (%RSD) | Typically <15% | Typically <10% | Typically <10% |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge before injecting into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a glass tube, add the internal standard.
-
Add 50 µL of a buffer solution (e.g., 0.1 M ammonium (B1175870) hydroxide) to adjust the pH.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).[7]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general protocol using a reversed-phase (e.g., C18) SPE cartridge and should be optimized.
-
Condition: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Pretreat 200 µL of plasma sample by adding 200 µL of 4% phosphoric acid and the internal standard. Load the pretreated sample onto the SPE cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute this compound with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
Visualizations
Caption: Experimental workflow for sample preparation in bioanalysis.
Caption: Logical workflow for troubleshooting matrix effects.
References
- 1. verjournal.com [verjournal.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021) | Bentham Science [benthamscience.com]
- 11. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing sensitivity of "Sofosbuvir impurity M" detection
Welcome to the technical support center for the analysis of Sofosbuvir (B1194449) and its related impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of "Sofosbuvir impurity M" detection during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in detecting Sofosbuvir impurities at low levels?
A1: Detecting Sofosbuvir impurities, including "impurity M," at low concentrations can be challenging due to several factors:
-
Low UV Absorbance: Some impurities may lack a strong chromophore, leading to weak signals with UV detectors.
-
Co-elution: Impurities can co-elute with the main Sofosbuvir peak or other impurities, making quantification difficult.
-
Matrix Effects: In complex matrices like plasma, endogenous components can interfere with the ionization of the impurity in mass spectrometry, leading to ion suppression or enhancement.[1][2]
-
Instability: The impurity itself might be unstable under certain analytical conditions.
Q2: Which analytical technique is most suitable for sensitive detection of this compound?
A2: For high sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique.[1][2][3][4][5] UPLC provides excellent chromatographic resolution, while MS/MS offers superior sensitivity and selectivity for impurity detection and quantification, even at very low levels.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is also widely used, but may lack the sensitivity required for trace-level impurities.[6][7][8][9]
Q3: How can I improve the chromatographic separation of Sofosbuvir and its impurities?
A3: To improve separation, consider the following:
-
Column Chemistry: Use a high-efficiency column, such as a C18 column with a smaller particle size (e.g., 1.7 µm).[1][2]
-
Mobile Phase Optimization: Experiment with different mobile phase compositions, including organic modifiers like acetonitrile (B52724) and methanol (B129727), and additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution.[1][2][10][11] A gradient elution program can also be beneficial in separating complex mixtures.[10]
-
Flow Rate: Optimizing the flow rate can enhance separation efficiency.[2]
Q4: What are the expected degradation pathways for Sofosbuvir that could lead to the formation of impurity M?
A4: Forced degradation studies have shown that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[10][11][12] It is relatively stable under thermal and photolytic stress.[10][11] Impurity M could be a product of hydrolysis or oxidation. For instance, hydrolysis in acidic or basic conditions can lead to the cleavage of ester or amide linkages, while oxidation can modify the molecule at various sites.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape for Impurity M (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., using 0.1% formic acid) can improve peak shape.[10][11] |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase chemistry. | |
| Low Signal Intensity / Poor Sensitivity for Impurity M | Suboptimal detector settings (UV or MS). | For UV, ensure the detection wavelength is at the absorbance maximum of the impurity. For MS, optimize ionization source parameters (e.g., capillary voltage, gas flow) and use Multiple Reaction Monitoring (MRM) for enhanced sensitivity.[1][2][13] |
| Inefficient extraction from the sample matrix. | Optimize the sample preparation method. For plasma samples, techniques like liquid-liquid extraction or solid-phase extraction can improve recovery and reduce matrix effects.[1][3][4] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[7] |
| Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. | |
| Co-elution of Impurity M with Sofosbuvir or other peaks | Insufficient chromatographic resolution. | Modify the mobile phase composition or gradient profile.[10] Consider a longer column or a column with a different selectivity. |
Experimental Protocols
UPLC-MS/MS Method for High-Sensitivity Detection
This protocol is a composite based on highly sensitive methods found in the literature for the analysis of Sofosbuvir and its metabolites/impurities.[1][2]
-
Chromatographic System: Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm).[1][2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and 5 mM ammonium formate with 0.1% formic acid.[1][2] An example of an isocratic mobile phase is Acetonitrile:5 mM ammonium formate:0.1% formic acid (85:15:0.1% v/v/v).[2]
-
Injection Volume: 10 µL.[5]
-
Mass Spectrometer: Xevo TQD UPLC-MS/MS operated in positive electrospray ionization (ESI) mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for "impurity M" would need to be determined by infusing a standard of the impurity or by identifying it in a stressed sample. For Sofosbuvir, a common transition is m/z 530.3 → 243.02.[2][5]
Sample Preparation from Plasma (Liquid-Liquid Extraction)
This protocol is a general procedure for extracting Sofosbuvir and related compounds from a biological matrix.[3][4]
-
To 100 µL of plasma sample, add an internal standard.
-
Add 200 µL of acetonitrile for protein precipitation.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the UPLC-MS/MS system.
Quantitative Data Summary
Table 1: HPLC Method Parameters for Sofosbuvir Impurity Analysis
| Parameter | Method 1[6] | Method 2[7] | Method 3[8] |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm | Agilent Zorbax SB C18, 4.6 x 250 mm, 5 µm | Prontosil C-18, 6 x 250mm, 5µm |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (50:50) | 9 mM dipotassium (B57713) hydrogen orthophosphate buffer (pH 4): acetonitrile (60:40, v/v) | Methanol: Acetonitrile (30:70 v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 260.0 nm | UV at 265 nm | UV at 260 nm |
| LOD | 0.12 µg/mL (for a process-related impurity) | Not Specified | Not Specified |
| LOQ | 0.375 µg/mL (for a process-related impurity) | Not Specified | Not Specified |
Table 2: UPLC-MS/MS Method Parameters for High-Sensitivity Analysis
| Parameter | Method 1[1][2] | Method 2[3][4] |
| Column | Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm | Gemini C18, 50 x 4.6mm, 5µm |
| Mobile Phase | Acetonitrile:5 mM ammonium formate:0.1% formic acid (85:15:0.1% v/v/v) | 0.5% formic acid: methanol (30:70, v/v) |
| Flow Rate | 0.35 mL/min | Not Specified |
| Detection | ESI-MS/MS (MRM mode) | ESI-MS/MS (MRM mode) |
| Linearity Range (Sofosbuvir) | 1–1000 ng/mL | 4.063-8000.010 ng/mL |
Visualizations
Caption: Workflow for sensitive detection of this compound.
Caption: Troubleshooting decision tree for low sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fortunejournals.com [fortunejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 12. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 13. jyoungpharm.org [jyoungpharm.org]
Robustness testing of analytical methods for "Sofosbuvir impurity M"
Technical Support Center: Sofosbuvir Impurity M Analytical Method
Welcome to the technical support center for the robustness testing of analytical methods for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is robustness testing and why is it critical for the analysis of this compound?
A1: Robustness testing is a part of analytical method validation that demonstrates the method's capacity to remain unaffected by small, deliberate variations in experimental parameters.[1][2] For this compound, a process-related impurity in the synthesis of Sofosbuvir, robust analytical methods are essential to ensure consistent and reliable quantification, which is vital for drug safety and regulatory compliance.[3] The International Council for Harmonisation (ICH) guidelines recommend robustness testing for complex methods like HPLC.[1][4]
Q2: What are the typical parameters evaluated during the robustness testing of an HPLC method for this compound?
A2: Typical parameters include variations in the mobile phase composition (e.g., ±2% acetonitrile), mobile phase pH, column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1-0.2 mL/min).[3] Other factors can include using different columns (lots or batches) and the stability of the sample solutions over time.[5]
Q3: What are the acceptance criteria for a successful robustness test?
A3: The primary acceptance criteria are based on the system suitability test (SST) results. Key SST parameters include the resolution between Sofosbuvir and Impurity M (typically >2.0), the tailing factor for each peak (often ≤ 2.0), theoretical plates (>2000), and the relative standard deviation (%RSD) of peak areas from replicate injections (<2.0%).[6] The method is considered robust if the SST parameters remain within these predefined limits despite the deliberate variations.
Q4: How does robustness differ from ruggedness?
A4: Robustness evaluates the effect of small variations in method parameters within a single laboratory. In contrast, ruggedness (or intermediate precision) assesses the method's reproducibility under more significant changes, such as using different analysts, different instruments, or conducting the analysis on different days.[1][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the robustness testing of your HPLC method for this compound.
Issue 1: Poor Peak Resolution
Q: My resolution between Sofosbuvir and Impurity M dropped below 2.0 after I slightly increased the percentage of acetonitrile (B52724) in the mobile phase. How can I fix this?
A: A decrease in resolution with a stronger mobile phase is common. Here are the steps to troubleshoot:
-
Confirm the Variation: Ensure the change in mobile phase composition is within your defined robustness range (e.g., ±2%). An excessive change will naturally impact separation.
-
Revert and Verify: Revert to the original, validated mobile phase composition. If the resolution returns to normal, it confirms the method is sensitive to this specific variation.
-
Optimize the Method: If such a small variation causes failure, your original method may not be sufficiently robust. Consider re-developing the method by optimizing the gradient slope or the initial mobile phase composition to improve the separation window between the two peaks.
-
Check Column Health: A decline in column performance can magnify the effects of small parameter changes. Run a column performance test with a standard to ensure it still meets quality criteria.
Issue 2: Peak Tailing
Q: I'm observing significant peak tailing for Impurity M (tailing factor > 1.8) when I use a column from a different batch. What is the cause?
A: Peak tailing, especially for phosphorylated impurities like Impurity M, can be sensitive to the column chemistry.
-
Secondary Interactions: The issue is likely due to secondary interactions between the impurity and active sites (e.g., free silanols) on the silica (B1680970) support of the new column batch.
-
Mobile Phase Modifier: Try adjusting the pH of your mobile phase or adding a competitive amine (e.g., triethylamine) in very low concentrations to the mobile phase to mask these active sites.
-
Column Equilibration: Ensure the new column is thoroughly equilibrated with the mobile phase before injection. Insufficient equilibration is a common cause of peak shape issues.[7]
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[7]
Issue 3: Fluctuating Retention Times
Q: During my flow rate variation study (e.g., 0.9 mL/min and 1.1 mL/min), the retention times are shifting more than expected and are not consistent across injections. What should I investigate?
A: While retention times are expected to change with flow rate, inconsistency (poor reproducibility) points to a system problem.
-
Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leaks, which can cause pressure fluctuations and lead to erratic flow delivery.[7][8]
-
Pump Performance: The issue may stem from the pump itself. Check for air bubbles in the solvent lines and ensure proper degassing of the mobile phase.[8] Perform a pump performance test (e.g., pressure test) to check for worn seals or check valve issues.
-
Temperature Stability: Ensure the column oven is maintaining a consistent temperature. Fluctuations in column temperature can cause retention time drift.[7]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation, especially if manually mixed, can lead to variability. If using an online mixer, check its performance.[9]
Experimental Protocols & Data
Protocol: Robustness Study for this compound HPLC Method
-
Objective: To evaluate the robustness of the HPLC method by assessing the impact of small, deliberate variations in key parameters on system suitability.
-
Reference Method Parameters:
-
Procedure: a. Prepare a system suitability solution containing Sofosbuvir and this compound at a known concentration. b. Analyze the solution using the reference method parameters and verify that all SST criteria are met. c. Adjust one parameter to its lower limit (e.g., Flow Rate to 0.9 mL/min) while keeping all others at the reference level. d. Make six replicate injections and record SST data (Resolution, Tailing Factor, %RSD). e. Adjust the same parameter to its upper limit (e.g., Flow Rate to 1.1 mL/min) and repeat the six injections. f. Revert the parameter to its reference level. g. Repeat steps c-f for each parameter listed in the table below.
-
Analysis: Compare all SST results against the predefined acceptance criteria.
Data Presentation: Robustness Study Parameters and Acceptance Criteria
| Parameter | Variation | Acceptance Criteria |
| Flow Rate | 1.0 ± 0.1 mL/min | Resolution > 2.0, Tailing Factor ≤ 2.0, %RSD < 2.0% |
| Column Temperature | 30 ± 5 °C | Resolution > 2.0, Tailing Factor ≤ 2.0, %RSD < 2.0% |
| Mobile Phase Composition | Acetonitrile ± 2% | Resolution > 2.0, Tailing Factor ≤ 2.0, %RSD < 2.0% |
| Wavelength | 260 ± 2 nm | Peak response within ±5% of reference |
| Mobile Phase pH (Aqueous) | ± 0.2 units | Resolution > 2.0, Tailing Factor ≤ 2.0, %RSD < 2.0% |
Visualizations
Caption: Workflow for conducting a systematic robustness test.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. d-nb.info [d-nb.info]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing the formation of "Sofosbuvir impurity M" during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of "Sofosbuvir impurity M" during the synthesis of Sofosbuvir.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" (CAS No. 2095551-10-1) is a process-related impurity that can form during the synthesis of Sofosbuvir.[1][2] Its systematic name is propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[1] It is structurally very similar to Sofosbuvir and is considered a diastereomer, meaning it has the same molecular formula and connectivity but a different three-dimensional arrangement of atoms. The presence of such impurities is carefully monitored and controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2]
Q2: At which stage of Sofosbuvir synthesis is impurity M most likely to form?
A2: this compound, being a diastereomer of Sofosbuvir, is primarily formed during the critical phosphoramidate (B1195095) coupling step. This is the reaction where the protected 2'-deoxy-2'-fluoro-2'-C-methyluridine intermediate is coupled with the phosphoramidate reagent, N-[(S)-(pentafluorophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester. This step creates the stereogenic phosphorus center in the molecule, and if the reaction is not perfectly stereoselective, a mixture of diastereomers, including Sofosbuvir and impurity M, can be produced.
Q3: What are the potential consequences of having this compound in the final product?
A3: The presence of impurities, including diastereomers like impurity M, can have several negative consequences. Different diastereomers can have different pharmacological profiles, including reduced efficacy or altered toxicity compared to the desired drug molecule. Regulatory agencies have strict limits on the levels of impurities in pharmaceutical products. Therefore, controlling the formation of impurity M is crucial for ensuring the safety and effectiveness of Sofosbuvir and for meeting regulatory requirements.
Q4: How can I detect and quantify this compound in my reaction mixture or final product?
A4: The most common and effective analytical technique for detecting and quantifying this compound is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC).[3] Developing a stability-indicating HPLC method is essential to separate Sofosbuvir from its impurities, including impurity M. The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Troubleshooting Guide: Preventing the Formation of this compound
This guide addresses specific issues that may lead to the formation of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Action |
| High levels of Impurity M detected by HPLC. | Suboptimal Stereoselectivity in the Phosphoramidate Coupling Reaction: The coupling reaction conditions may not be optimized to favor the formation of the desired (Sp)-isomer (Sofosbuvir) over the undesired diastereomer (Impurity M). | Optimize Reaction Conditions: - Temperature: Maintain a consistent and optimized temperature during the coupling reaction. Lower temperatures often favor higher stereoselectivity. - Solvent: The choice of solvent can significantly influence the stereochemical outcome. Screen different aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) to find the optimal one for the desired stereoselectivity. - Base: The type and amount of base used can affect the reaction. Weaker, non-nucleophilic bases are often preferred. Perform a base screen and optimize its stoichiometry. |
| Inconsistent levels of Impurity M between batches. | Variability in Reagent Quality or Stoichiometry: - The purity of the protected uridine (B1682114) and the phosphoramidate reagent can impact the side reactions. - Inaccurate stoichiometry can lead to side reactions and the formation of impurities. | Ensure Reagent Quality and Precise Stoichiometry: - Use highly pure and well-characterized starting materials. - Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be optimal, but this should be determined experimentally. |
| Formation of other related impurities alongside Impurity M. | Presence of Moisture or Other Reactive Species: Moisture can lead to hydrolysis of the phosphoramidate reagent or the product, leading to various degradation products. Other reactive impurities in the starting materials or solvents can also cause side reactions. | Maintain Anhydrous and Inert Conditions: - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric oxygen and moisture. |
| Difficulty in separating Impurity M from Sofosbuvir by chromatography. | Similar Physicochemical Properties: As diastereomers, Sofosbuvir and Impurity M can have very similar retention times in chromatography, making separation challenging. | Optimize Chromatographic Method: - Column: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Mobile Phase: Optimize the mobile phase composition, including the organic modifier, pH, and additives, to maximize the resolution between the two isomers. - Temperature: Column temperature can also affect selectivity. |
Experimental Protocols
Protocol 1: General Procedure for the Phosphoramidate Coupling Step to Minimize Impurity M Formation
-
Preparation:
-
Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents, freshly distilled or from a sure-seal bottle.
-
-
Reaction Setup:
-
Dissolve the protected 2'-deoxy-2'-fluoro-2'-C-methyluridine (1 equivalent) in the optimized anhydrous solvent (e.g., THF) in the reaction vessel.
-
Cool the solution to the optimized temperature (e.g., -20 °C to 0 °C).
-
-
Addition of Reagents:
-
Slowly add the optimized base (e.g., N-Methylimidazole or a non-nucleophilic Grignard reagent) to the reaction mixture while maintaining the temperature.
-
In a separate flask, dissolve the phosphoramidate reagent, N-[(S)-(pentafluorophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester (1.0-1.2 equivalents), in the same anhydrous solvent.
-
Add the phosphoramidate solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains constant.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by HPLC. Take aliquots from the reaction mixture at regular intervals, quench them appropriately, and analyze to determine the consumption of starting material and the formation of Sofosbuvir and Impurity M.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using column chromatography with an optimized solvent system to separate Sofosbuvir from Impurity M and other impurities.
-
Protocol 2: HPLC Method for the Analysis of Sofosbuvir and Impurity M
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over 20-30 minutes. An example gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
Note: This is a general method and may require optimization for specific equipment and sample matrices.
Visualizations
Caption: Formation of Sofosbuvir and Impurity M.
Caption: Troubleshooting workflow for high Impurity M levels.
References
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of Sofosbuvir Impurity M
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Sofosbuvir Impurity M, a critical process-related impurity in the synthesis of the antiviral drug Sofosbuvir. Accurate and precise quantification of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the performance characteristics, specifically linearity and range, of a validated High-Performance Liquid Chromatography (HPLC) method and discusses alternative approaches using Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction to Sofosbuvir and Impurity M
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C. It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase. During its synthesis, several process-related impurities can be formed. This compound is a diastereoisomer of Sofosbuvir, and its control is crucial to meet regulatory requirements.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for impurity quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of common chromatographic techniques for the analysis of this compound.
Data Presentation: Linearity and Range
| Method | Analyte | Linearity Range | Correlation Coefficient (r²) |
| RP-HPLC-UV | This compound (as Phosphoryl Impurity) | 10 - 30 µg/mL | > 0.999[3] |
Alternative Methods:
-
UPLC-UV: Ultra-Performance Liquid Chromatography offers advantages in terms of speed and resolution over conventional HPLC. While specific linearity and range data for this compound were not found, UPLC methods are generally capable of achieving wider linear ranges and lower limits of detection due to sharper peaks and improved sensitivity.
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry provides the highest level of selectivity and sensitivity. This technique is particularly useful for quantifying impurities at very low levels, especially in complex matrices. For impurity analysis in bulk drug, LC-MS/MS can offer a very wide linear dynamic range, often spanning several orders of magnitude.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide the experimental protocols for the key methods discussed.
Validated RP-HPLC-UV Method
This method is suitable for the quantification of Sofosbuvir and its process-related phosphoryl impurity (Impurity M) in bulk drug and pharmaceutical dosage forms.[1][2]
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: Not specified in the source.
-
Column Temperature: Ambient.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile). Further dilute to achieve concentrations within the linear range (10-30 µg/mL).[3]
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or powdered tablets in the diluent to achieve a theoretical concentration of Impurity M within the calibration range.
-
Analytical Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of this compound using a chromatographic method.
Caption: Workflow for the quantification of this compound.
Conclusion
The choice of an analytical method for the quantification of this compound should be based on the specific requirements of the analysis. The described RP-HPLC-UV method provides a reliable and validated approach for routine quality control testing. For higher throughput and resolution, a UPLC method would be a suitable alternative. In cases where very low levels of the impurity need to be quantified or in the presence of complex matrices, an LC-MS/MS method would be the most appropriate choice due to its superior sensitivity and selectivity. The development and validation of any analytical method for impurity quantification should adhere to the guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH).
References
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Sofosbuvir Impurity M
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate detection and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sofosbuvir (B1194449) impurity M, a known process-related impurity in the synthesis of the antiviral drug Sofosbuvir. This document offers a compilation of experimental data, detailed analytical methodologies, and a comparative look at other relevant Sofosbuvir impurities to aid researchers in their analytical method development and validation.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with accuracy. The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. For pharmaceutical impurities, sensitive and robust analytical methods with low LOD and LOQ values are crucial for maintaining product quality and adhering to regulatory standards.
Comparative Analysis of LOD and LOQ for Sofosbuvir Impurities
The following table summarizes the LOD and LOQ values for Sofosbuvir impurity M (referred to in some literature as the phosphoryl impurity) and other known Sofosbuvir impurities, as determined by validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods.
| Impurity Name | Alternative Name(s) | LOD | LOQ | Analytical Method |
| This compound | Phosphoryl impurity | 0.125 µg/mL[1] | 0.375 µg/mL[1] | RP-HPLC |
| Benzamide impurity | - | 0.002% | 0.05% | RP-HPLC |
| Methyl benzoate (B1203000) impurity | - | 0.007% | 0.02% | RP-HPLC |
| Pentafluoro phenol (B47542) impurity | - | 0.003% | 0.01% | RP-HPLC |
| Diastereomer impurity | - | 0.007% | 0.02% | RP-HPLC |
| D-Isomer impurity | - | 0.007% | 0.02% | RP-HPLC |
| Cyclised impurity | - | 0.013% | 0.04% | RP-HPLC |
| Amino sofosbuvir impurity | - | 0.010% | 0.03% | RP-HPLC |
| Ketomono benzoyl Impurity | - | 0.003% | 0.01% | RP-HPLC |
| Sofosbuvir ether impurity | - | 0.006% | 0.02% | RP-HPLC |
Note: The LOD and LOQ values for impurities other than this compound are presented as a percentage relative to a specified concentration of the active pharmaceutical ingredient (API) as per the source literature. Direct comparison of absolute values requires consideration of the specific analytical method parameters.
Experimental Protocol: RP-HPLC Method for Sofosbuvir and its Phosphoryl Impurity
The following experimental protocol is based on a validated RP-HPLC method for the estimation of Sofosbuvir and its phosphoryl impurity (a likely equivalent of this compound)[1][2].
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size[1][2].
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile[1][2].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Standard and Sample Preparation:
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile[1].
-
Standard Stock Solution (Sofosbuvir): Dissolve 400 mg of Sofosbuvir in 100 mL of diluent[1].
-
Standard Stock Solution (Phosphoryl Impurity): Dissolve 25 mg of the phosphoryl impurity in 100 mL of diluent[1].
-
Working Standard Solution: Take 5 mL of each stock solution into a 50 mL volumetric flask and dilute to the mark with diluent[1].
4. Determination of LOD and LOQ:
-
The LOD and LOQ are determined based on the signal-to-noise ratio, as per ICH guidelines[1].
-
Prepare a series of serial dilutions of the standard solutions of the drug and impurity at various concentration levels (e.g., 20%, 10%, 5%, 2%, 1%, 0.5%, 0.2%, 0.1%, 0.05%, 0.02%, 0.01%, 0.005%)[1].
-
Inject these solutions into the chromatographic system and record the responses to determine the concentrations at which the signal-to-noise ratios are approximately 3:1 for LOD and 10:1 for LOQ[1].
Experimental Workflow for LOD & LOQ Determination
The following diagram illustrates the general workflow for determining the Limit of Detection and Limit of Quantification for a pharmaceutical impurity using a chromatographic method.
Caption: Workflow for LOD and LOQ Determination.
Conclusion
The ability to detect and quantify impurities at very low levels is a critical aspect of pharmaceutical quality control. The RP-HPLC method detailed in this guide demonstrates high sensitivity for the determination of this compound, with an LOQ of 0.375 µg/mL[1]. When compared to other known impurities of Sofosbuvir, the acceptable limits for detection and quantification can vary, underscoring the importance of method-specific validation for each potential impurity. The provided experimental protocol and workflow offer a solid foundation for researchers and scientists in the development and implementation of robust analytical methods for impurity profiling of Sofosbuvir and other pharmaceutical products.
References
Comparative analysis of "Sofosbuvir impurity M" with other Sofosbuvir impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Sofosbuvir impurity M against other known process-related and degradation impurities of Sofosbuvir, a key antiviral agent in the treatment of Hepatitis C. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, offering objective comparisons supported by available experimental data.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] During its synthesis and storage, various impurities can emerge, including related substances, degradation products, and residual solvents.[1] The presence and quantity of these impurities are critical parameters that determine the quality, stability, and biological safety of the active pharmaceutical ingredient (API).[1] This guide focuses on a comparative analysis of this compound with other significant impurities.
Comparative Data of Sofosbuvir Impurities
The following tables summarize the key characteristics of this compound and other notable impurities based on available data.
| Table 1: Physicochemical Properties of Sofosbuvir and Its Impurities | |||
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Sofosbuvir | C₂₂H₂₉FN₃O₉P | 529.45 | 1190307-88-0 |
| This compound | C₂₂H₃₀N₃O₁₀P | 527.46 | 2095551-10-1 |
| Sofosbuvir impurity C | C₂₂H₂₉FN₃O₉P | 529.45 | 1496552-28-3 |
| Sofosbuvir impurity L | C₂₂H₂₉FN₃O₉P | 529.45 | Not Available |
| Acid Degradation Impurity | C₁₆H₁₈FN₂O₈P | 416.08 | Not Available |
| Base Degradation Impurity A | C₁₆H₂₅FN₃O₉P | 453.13 | Not Available |
| Base Degradation Impurity B | C₁₃H₁₉FN₃O₉P | 411.08 | Not Available |
| Oxidative Degradation Impurity | C₂₂H₂₇FN₃O₉P | 527.15 | Not Available |
| Table 2: Comparative Biological Activity of Sofosbuvir and Its Impurities | |
| Compound | Reported Biological Activity/Significance |
| Sofosbuvir | Potent inhibitor of HCV NS5B RNA-dependent RNA polymerase, demonstrating significant anti-HCV activity.[2][3] |
| This compound | Structurally similar to Sofosbuvir and may interact with the same molecular targets, but does not exhibit the same level of antiviral activity. It is primarily studied for its impact on the stability and purity of the final drug product.[4] |
| Sofosbuvir impurity C | Demonstrates significantly lower antiviral activity compared to Sofosbuvir. In vitro studies indicate it does not effectively inhibit HCV replication.[3][5] |
| Sofosbuvir impurity L | A diastereoisomer of Sofosbuvir. While it is an inhibitor of HCV RNA replication, its potency relative to Sofosbuvir is a critical aspect of impurity profiling.[2] |
| Degradation Impurities | The formation of these impurities under stress conditions (acid, base, oxidation) indicates potential degradation pathways for Sofosbuvir. Their biological activities are generally not well-characterized but are presumed to be significantly lower than the parent drug. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling
This method is widely used for the separation, identification, and quantification of Sofosbuvir and its impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[6][7]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v), delivered in an isocratic mode.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation:
-
Prepare a standard stock solution of Sofosbuvir (e.g., 400 mg in 100 mL of diluent).[6]
-
Prepare individual or mixed standard solutions of the impurities (e.g., 25 mg in 100 mL of diluent).[6]
-
The diluent used is typically a mixture of water and acetonitrile (50:50 v/v).[6]
-
Inject the prepared solutions into the HPLC system.
-
-
Data Analysis: The retention times and peak areas are used to identify and quantify the impurities relative to the Sofosbuvir peak. For instance, in one study, the retention time for Sofosbuvir was approximately 3.674 min, while a process-related impurity eluted at 5.704 min.[6][7]
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.
Protocol:
-
Acid Hydrolysis: Dissolve Sofosbuvir in 1N HCl and reflux at 80°C for up to 10 hours. Neutralize the solution before analysis.[8]
-
Base Hydrolysis: Dissolve Sofosbuvir in 0.5N NaOH and maintain at 60°C for 24 hours. Neutralize the solution before analysis.[8]
-
Oxidative Degradation: Dissolve Sofosbuvir in 30% H₂O₂ and maintain at 80°C for two days.[8]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for 24 hours.[8]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as described above) to separate and identify the degradation products.
Structural Characterization of Impurities
The structural elucidation of unknown impurities is crucial for a comprehensive understanding of their properties.
Protocol:
-
Isolation: Isolate the degradation products using preparative HPLC.
-
Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine the exact molecular weight and molecular formula of the isolated impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employ various NMR techniques (¹H NMR, ¹³C NMR, ³¹P NMR, ¹⁹F NMR, HSQC, and HMBC) to elucidate the detailed chemical structure of the impurities.[8] Spectra are typically recorded in deuterated solvents like DMSO-d₆ or MeOD.[8]
Visualizing Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes related to the analysis of Sofosbuvir impurities.
Caption: Mechanism of action of Sofosbuvir.
Caption: Workflow for impurity analysis.
Caption: Relationship between impurities and drug quality.
Conclusion
The control of impurities is a critical aspect of pharmaceutical development and manufacturing. This guide has provided a comparative overview of this compound and other related impurities, highlighting their physicochemical properties and biological significance. The provided experimental protocols offer a foundation for the analytical methods required for the identification and quantification of these impurities. Continuous monitoring and characterization of such impurities are paramount to ensuring the safety, efficacy, and quality of Sofosbuvir drug products.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Sofosbuvir impurity C | 1496552-28-3 [smolecule.com]
- 4. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 5. Buy Sofosbuvir impurity C [smolecule.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Sofosbuvir Impurity M
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the identification and quantification of impurities in the antiviral drug Sofosbuvir, with a specific focus on "Sofosbuvir impurity M." While direct experimental cross-validation data is not publicly available, this document serves as a comparative summary of validated methods, offering insights into their respective performances and protocols.
This compound, identified by its CAS number 2095551-10-1 and molecular formula C22H30N3O10P, is a process-related impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product.[1] Advanced analytical techniques like RP-HPLC are essential for its detection and quantification.[1][2]
Comparative Analysis of HPLC and UPLC Methods
This section details a validated RP-HPLC method suitable for the analysis of phosphorylated impurities, including a compound analogous to Impurity M, and a validated UPLC method for the analysis of Sofosbuvir and its degradation products.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is effective for the estimation of Sofosbuvir and its process-related phosphoryl impurities.[3]
Experimental Protocol:
A simple, specific, and accurate RP-HPLC method has been developed and validated for the estimation of Sofosbuvir and its process-related phosphoryl impurity.[3] The chromatographic separation is achieved using an isocratic elution.[3]
-
Instrumentation: The analysis is performed on a liquid chromatographic system equipped with a UV detector and data analysis software.[3]
-
Sample Preparation: Standard solutions are prepared by dissolving Sofosbuvir and the phosphoryl impurity in a diluent of water and acetonitrile (B52724) (50:50).[3]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm[3] |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v)[2][3] |
| Flow Rate | 1.0 ml/min[3] |
| Detection | UV at 260.0 nm[3] |
| Temperature | Ambient[3] |
Performance Data:
| Parameter | Sofosbuvir | "Phosphoryl" Impurity |
| Retention Time (min) | ~3.674[2][3] | ~5.704[2][3] |
| Linearity Range (μg/ml) | 160-480[3] | 10-30[3] |
| LOD (%) | 0.01[3] | 0.03[3] |
| LOQ (%) | 0.50[3] | 1.50[3] |
| Relative Standard Deviation (%) | 1.741[3] | 0.043[3] |
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
This stability-indicating UPLC method is noted for its superiority in resolution, speed, and reduced solvent consumption compared to conventional HPLC.[4] It is effective in separating Sofosbuvir from its degradation products.[4]
Experimental Protocol:
A stability-indicating reverse phase UPLC method was developed for the analysis of Sofosbuvir and its degradation products.[4]
-
Instrumentation: The method utilizes a UPLC system with a quaternary gradient pump, auto-sampler, and a photodiode array detector.[4]
-
Forced Degradation Study: Sofosbuvir was subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[4]
Chromatographic Conditions:
| Parameter | Specification |
| Column | X-Bridge BEH C18 (100 × 4.6) mm 2.5 µ[4] |
| Mobile Phase | Gradient elution (details not specified in the abstract) |
| Detection | Photodiode Array Detector[4] |
Performance Data:
| Parameter | Sofosbuvir |
| Linearity Range (μg/mL) | 5 - 25[4] |
| Correlation Coefficient (r) | 0.999[4] |
| LOD (μg/mL) | 0.27[4] |
| LOQ (μg/mL) | 0.83[4] |
| Accuracy (Assay %) | 99.62 - 99.73[4] |
| Precision (RSD %) | < 1[4] |
Methodology and Workflow Diagrams
The following diagrams illustrate the general workflows for the analytical method validation and cross-validation comparison.
Caption: General workflow for analytical method development and validation.
Caption: Workflow for the comparative analysis of different analytical methods.
Conclusion
Both the described RP-HPLC and UPLC methods offer robust and reliable approaches for the analysis of Sofosbuvir and its impurities. The choice between the two would depend on the specific requirements of the laboratory.
-
The RP-HPLC method is straightforward, utilizing an isocratic system that is simple to run and transfer. It has demonstrated clear separation of a key phosphoryl impurity, which is structurally related to Impurity M.
-
The UPLC method provides the advantages of higher resolution, faster analysis times, and lower solvent consumption, which can be critical in a high-throughput quality control environment.
For the specific cross-validation concerning "this compound," it is recommended to procure a reference standard for this impurity. Subsequently, either of the presented methods could be validated for its specific detection and quantification, or a new method could be developed and cross-validated against one of these established procedures to ensure analytical method equivalency.
References
A Comparative Guide to Sofosbuvir Impurity M and Other Diastereomeric Impurities
For Researchers, Scientists, and Drug Development Professionals
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that undergoes intracellular conversion to its active triphosphate form. The synthesis of this complex molecule can lead to the formation of several process-related impurities, including diastereomers, which may impact the safety and efficacy of the final drug product. This guide provides a detailed comparison of Sofosbuvir impurity M and other diastereomeric impurities, supported by experimental data and analytical methodologies.
Chemical Structures and Stereochemistry
Sofosbuvir has a chiral center at the phosphorus atom, leading to the possibility of two diastereomers: the therapeutically active (Sp)-isomer and the inactive (Rp)-isomer. This compound is one of the diastereomeric impurities of Sofosbuvir.[1]
Table 1: Chemical Identity of Sofosbuvir and Key Diastereomeric Impurities
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chirality at Phosphorus |
| Sofosbuvir (Sp-isomer) | 1190307-88-0 | C₂₂H₂₉FN₃O₉P | 529.45 | Sp |
| This compound | 2095551-10-1 | C₂₂H₃₀N₃O₁₀P | 527.46 | Not specified in sources |
| (Rp)-isomer of Sofosbuvir | 1190308-01-0 | C₂₂H₂₉FN₃O₉P | 529.45 | Rp |
Analytical Comparison
The primary method for the separation and quantification of Sofosbuvir and its diastereomeric impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The chromatographic behavior of these impurities can be compared based on their retention times under specific analytical conditions.
Table 2: Comparative Chromatographic Data of Sofosbuvir and a Process-Related Impurity
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Sofosbuvir | 3.674 | 0.04 | 0.125 |
| Phosphoryl Impurity | 5.704 | 0.12 | 0.375 |
| Data sourced from a study using an Agilent Eclipse XDB-C18 column with a mobile phase of 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v) at a flow rate of 1 mL/min and UV detection at 260 nm. |
Experimental Protocols
RP-HPLC Method for the Estimation of Sofosbuvir and a Related Phosphoryl Impurity
This protocol is based on a validated method for the routine analysis of Sofosbuvir and its process-related phosphoryl impurity in bulk and pharmaceutical dosage forms.
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Standard Solution: Dissolve 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in 100 mL of a 50:50 (v/v) water:acetonitrile diluent. Dilute 5 mL of this stock solution to 50 mL with the same diluent.
-
Test Solution (from tablets): Weigh and powder 20 tablets. Take an amount of powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask, dissolve and dilute to volume with the diluent. Dilute 5 mL of this solution to 50 mL with the diluent.
-
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products, including diastereomers that may form under stress conditions.
-
Acid Hydrolysis: Reflux the drug substance in 1N HCl at 80°C for 10 hours.[2]
-
Base Hydrolysis: Reflux the drug substance in 0.5N NaOH at 60°C for 24 hours.[2]
-
Oxidative Degradation: Expose the drug substance to 30% H₂O₂ at 80°C for two days.[2]
-
Photolytic Degradation: Expose the dry drug substance to UV light at 254 nm for 24 hours.[2]
-
Thermal Degradation: Heat the drug substance at a specified high temperature.
The resulting mixtures are then analyzed by a stability-indicating HPLC method to separate the parent drug from the degradation products.
Metabolic Activation Pathway of Sofosbuvir
Sofosbuvir is a prodrug that must be metabolized in hepatocytes to its pharmacologically active triphosphate form, GS-461203. Understanding this pathway is crucial as any diastereomeric impurities may not be efficiently converted to the active form, thus lacking therapeutic efficacy.
Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.
Experimental Workflow for Impurity Profiling
The identification and quantification of diastereomeric impurities in Sofosbuvir require a systematic analytical workflow.
Caption: General workflow for Sofosbuvir impurity profiling.
Conclusion
The control of diastereomeric impurities, such as this compound and the (Rp)-isomer, is critical for ensuring the quality, safety, and efficacy of Sofosbuvir. While the active (Sp)-isomer undergoes efficient metabolic activation to inhibit HCV replication, the diastereomeric impurities are generally considered to be inactive. Robust analytical methods, particularly RP-HPLC, are essential for the separation and quantification of these impurities. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to effectively monitor and control the diastereomeric purity of Sofosbuvir.
References
Inter-laboratory Comparison for "Sofosbuvir Impurity M" Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of "Sofosbuvir impurity M," a known process-related impurity in the synthesis of the antiviral drug Sofosbuvir. While no formal inter-laboratory comparison studies for this specific impurity have been publicly documented, this guide offers a comprehensive protocol and data presentation structure to enable such a study. The aim is to assist laboratories in establishing robust and consistent analytical methods for the accurate quantification of this impurity, ensuring the quality and safety of Sofosbuvir drug products.
Introduction to this compound
This compound is a by-product formed during the manufacturing process of Sofosbuvir. Its chemical structure and properties are distinct from the active pharmaceutical ingredient (API).[1][2] Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the final drug product's purity, safety, and efficacy.[3][4] Therefore, reliable and reproducible analytical methods are crucial for its quantification.
Chemical Information for this compound:
Proposed Inter-laboratory Comparison Study Protocol
This section outlines a detailed protocol for a hypothetical inter-laboratory study to assess the proficiency of different laboratories in quantifying this compound.
2.1. Study Objective
To evaluate the precision, accuracy, and reproducibility of analytical methods used by participating laboratories for the quantification of this compound in a prepared Sofosbuvir sample.
2.2. Study Design
A central organizing body would prepare and distribute a homogenous sample of Sofosbuvir spiked with a known concentration of this compound to all participating laboratories. Each laboratory would analyze the sample using their in-house validated analytical method and report the results.
2.3. Materials
-
Test Sample: A single batch of Sofosbuvir API spiked with a known concentration of this compound (e.g., 0.15% w/w). The sample should be homogenized to ensure uniformity.
-
Reference Standards: Certified reference standards for both Sofosbuvir and this compound should be provided to each participating laboratory to ensure accurate identification and quantification.
2.4. Experimental Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory comparison study.
Caption: Workflow for the proposed inter-laboratory comparison study.
2.5. Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the analysis. While specific methods for impurity M are not detailed in the provided search results, a general approach based on methods for Sofosbuvir and its other impurities can be adapted.[5][6][7]
2.5.1. Chromatographic Conditions (Example)
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A 50:50 v/v ratio has been noted for impurity identification.[2][7] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of 260 nm.[7] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |
| Injection Volume | 10 µL |
2.5.2. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile). Prepare working standards by diluting the stock solution to appropriate concentrations.
-
Sample Solution: Accurately weigh and dissolve the provided Sofosbuvir sample in the diluent to achieve a target concentration.
-
System Suitability: The HPLC system should meet suitability requirements, including resolution between Sofosbuvir and impurity M peaks, tailing factor, and precision of replicate injections, as per ICH guidelines.
2.6. Data Analysis and Reporting
Participating laboratories should report the following:
-
A detailed description of the analytical method used.
-
The mean quantified value of this compound (e.g., in % w/w).
-
The standard deviation of the measurements.
-
The chromatograms of the sample and standard solutions.
The central organizing body will perform a statistical analysis of the submitted data to determine the overall mean, standard deviation, and individual laboratory performance (e.g., using z-scores).
Hypothetical Data Presentation
The following table illustrates how the results from an inter-laboratory comparison could be presented.
| Laboratory ID | Analytical Method | Reported Concentration of this compound (% w/w) | Standard Deviation | z-score* |
| Lab 01 | RP-HPLC | 0.152 | 0.003 | 0.33 |
| Lab 02 | UPLC | 0.148 | 0.002 | -0.33 |
| Lab 03 | RP-HPLC | 0.155 | 0.004 | 0.83 |
| Lab 04 | RP-HPLC | 0.145 | 0.003 | -0.83 |
| Lab 05 | UPLC | 0.160 | 0.005 | 1.67 |
| Overall Mean | 0.152 | |||
| Overall SD | 0.006 |
*z-score is calculated as: (Lab Result - Overall Mean) / Overall Standard Deviation. A z-score between -2 and 2 is generally considered satisfactory.
Visualization of Analytical Workflow
The diagram below outlines a typical analytical workflow for the quantification of a pharmaceutical impurity like this compound using HPLC.
Caption: Typical analytical workflow for impurity quantification by HPLC.
Conclusion
This guide provides a foundational framework for establishing an inter-laboratory comparison for the analysis of this compound. By following a standardized protocol and utilizing robust analytical methods like RP-HPLC, laboratories can ensure the accuracy and consistency of their results. Such a study would be invaluable for improving the overall quality control of Sofosbuvir manufacturing and ensuring patient safety. It is recommended that any such study be conducted in accordance with relevant pharmacopeial guidelines and regulatory expectations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. researchgate.net [researchgate.net]
Specificity of Analytical Methods for Sofosbuvir Impurity M in the Presence of Degradants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of analytical methods for "Sofosbuvir impurity M" in the presence of its degradants. Ensuring the purity of active pharmaceutical ingredients (APIs) like Sofosbuvir (B1194449) is critical for the safety and efficacy of the final drug product. Analytical methods must be specific enough to distinguish between process-related impurities, such as this compound, and degradation products that may form during the manufacturing process or upon storage. This guide summarizes experimental data from various studies to demonstrate the capability of modern analytical techniques to achieve this separation.
Understanding Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral medication used to treat Hepatitis C.[1] During its synthesis, process-related impurities can arise. One such impurity is This compound , which is a diastereomer of Sofosbuvir.[2] In addition to process-related impurities, Sofosbuvir can degrade under various stress conditions, leading to the formation of degradation products.
Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.[3] These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light.[4][5]
Comparative Analysis of Analytical Methods and Degradation Products
Several studies have developed and validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC), to quantify Sofosbuvir and its impurities. The specificity of these methods is demonstrated by their ability to separate the main compound from its impurities and degradants.
The following tables summarize the chromatographic conditions and retention times of Sofosbuvir, a phosphoryl impurity (believed to be Impurity M), and various degradants from different studies. This compiled data illustrates that under optimized chromatographic conditions, this compound can be effectively separated from the degradation products of Sofosbuvir.
Table 1: Summary of HPLC Methods for Sofosbuvir and Its Impurities/Degradants
| Parameter | Method 1[6][7] | Method 2[8] | Method 3[5] |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm | C18 column | X-Bridge C18 (100 x 4.6) mm 2.5 µ |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (50:50) | Methanol:Water with 0.1% formic acid (50:50 v/v) | Acetonitrile and 0.1% Formic acid buffer |
| Elution Mode | Isocratic | Gradient | Gradient |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |
| Detection | UV at 260.0 nm | UV at 261 nm | UV at 260 nm |
Table 2: Comparative Retention Times (in minutes) of Sofosbuvir, Impurity M, and Degradants
| Compound | Retention Time (Method 1)[6][7] | Retention Time (Method 2)[8] |
| Sofosbuvir | 3.674 | Not explicitly stated for the parent drug in the context of degradation runs |
| Phosphoryl Impurity (Impurity M) | 5.704 | Not Analyzed |
| Acid Degradant (DP I, m/z 488) | Not Analyzed | 4.2 |
| Base Degradant (DP II, m/z 393.3) | Not Analyzed | 3.6 |
| Oxidative Degradant (DP III, m/z 393) | Not Analyzed | 3.2 |
Note: The data is compiled from different studies with varying experimental conditions. Direct comparison of retention times should be interpreted with caution. However, the distinct retention times observed in each study for the different compounds demonstrate the principle of chromatographic separation.
Experimental Protocols
Representative HPLC Method for Sofosbuvir and Phosphoryl Impurity (Impurity M)[6][7]
-
Chromatographic System: Agilent HPLC system with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Elution: Isocratic.
-
Detection: UV at 260.0 nm.
-
Standard Solution Preparation: A standard solution of Sofosbuvir (400 mg) and the phosphoryl impurity (25 mg) was prepared in 100 ml of a 50:50 water:acetonitrile diluent. A 5 ml aliquot of this solution was further diluted to 50 ml with the same diluent.
Forced Degradation Studies of Sofosbuvir[8]
-
Stock Solution Preparation: A 1000 µg/mL stock solution of Sofosbuvir was prepared in methanol. For analysis, this was diluted to 50 µg/mL.
-
Acid Degradation: The Sofosbuvir solution was refluxed in 0.1 N HCl at 70°C for 6 hours.[4]
-
Base Degradation: The Sofosbuvir solution was refluxed in 0.1 N NaOH at 70°C for 10 hours.[4]
-
Oxidative Degradation: Sofosbuvir was treated with 3% hydrogen peroxide at 70°C for 7 days.[4]
-
Thermal Degradation: The Sofosbuvir stock solution was exposed to a temperature of 50°C for 21 days.[4]
-
Photolytic Degradation: The Sofosbuvir stock solution was exposed to direct sunlight for 21 days.[4]
Sofosbuvir showed significant degradation under acidic, basic, and oxidative conditions, while it was found to be stable under thermal and photolytic conditions.[4][8]
Visualizations
Caption: Workflow for Specificity Assessment of an Analytical Method.
Caption: Relationship between Sofosbuvir, Impurity M, and Degradants.
Conclusion
The available data from multiple studies strongly indicates that validated HPLC methods are specific and can effectively separate Sofosbuvir from its process-related impurity M and various degradation products. Although a single comprehensive study demonstrating the separation of impurity M from all possible degradants was not found, the distinct chromatographic behaviors of these compounds under different analytical conditions provide a high degree of confidence that a well-developed, stability-indicating method can resolve them. This ensures the accurate quality assessment of Sofosbuvir, which is paramount for patient safety and therapeutic efficacy. Researchers and drug development professionals should, therefore, employ such validated, specific analytical methods for routine quality control and stability testing of Sofosbuvir.
References
- 1. Development and validation of stability indicating RP-HPLC method for estimation of sofosbuvir in bulk and tablet dosage form | PDF [slideshare.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
The Role of Sofosbuvir Impurity M as a Reference Marker in Stability Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical products is paramount. This guide provides a comprehensive comparison of "Sofosbuvir impurity M" and other degradation products as reference markers in the stability testing of Sofosbuvir, a key antiviral medication. By understanding the formation and detection of these impurities, more robust stability-indicating analytical methods can be developed and validated.
Introduction to Sofosbuvir and its Stability
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. Its chemical integrity is crucial for its therapeutic efficacy and safety. Stability studies, particularly forced degradation studies, are essential to identify potential degradation products that can form under various environmental conditions, such as exposure to acid, base, oxidation, heat, and light. These studies help in developing stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its impurities.
"this compound" has been identified as a process-related impurity and a diastereoisomer of Sofosbuvir. Its chemical name is propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, with a CAS number of 2095551-10-1. This guide explores its utility as a reference marker in comparison to other known degradation products of Sofosbuvir.
Comparison of this compound and Other Degradation Products
The choice of a reference marker in stability studies depends on its consistent formation under specific stress conditions and its reliable detection. Below is a comparison of this compound (an oxidative degradation product) with other impurities formed under different stress conditions.
| Impurity/Degradation Product | Formation Condition | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Method |
| This compound (Oxidative Degradation Product) | Oxidative (e.g., 30% H₂O₂) | C₂₂H₃₀N₃O₁₀P | 527.46 | RP-UPLC, RP-HPLC |
| Acid Degradation Impurity | Acidic (e.g., 1N HCl) | C₁₆H₁₈FN₂O₈P | 416.08 | RP-UPLC |
| Base Degradation Impurity A | Basic (e.g., 0.5N NaOH) | C₁₆H₂₅FN₃O₉P | 453.13 | RP-UPLC |
| Base Degradation Impurity B | Basic (e.g., 0.5N NaOH) | C₁₃H₁₉FN₃O₉P | 411.08 | RP-UPLC |
This table summarizes key degradation products of Sofosbuvir identified under forced degradation conditions.
Quantitative Analysis of Sofosbuvir Degradation
Forced degradation studies provide quantitative data on the extent of degradation of the API and the formation of impurities under various stress conditions.
| Stress Condition | Reagent and Conditions | % Degradation of Sofosbuvir | Major Degradation Products Formed |
| Acid Hydrolysis | 1N HCl at 80°C for 10 hours | 8.66% | Acid Degradation Impurity |
| Base Hydrolysis | 0.5N NaOH at 60°C for 24 hours | 45.97% | Base Degradation Impurity A (28.80%), Base Degradation Impurity B (17.17%) |
| Oxidative Degradation | 30% H₂O₂ at 80°C for 2 days | 0.79% | This compound |
| Thermal Degradation | - | No significant degradation | - |
| Photolytic Degradation | - | No significant degradation | - |
This table presents the percentage of Sofosbuvir degradation and the corresponding major impurities formed under different stress conditions as reported in a study.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. Below are representative protocols for forced degradation and chromatographic analysis of Sofosbuvir.
Forced Degradation Protocols[1]
-
Acid Degradation: 200 mg of Sofosbuvir was dissolved in 5 mL of 1N HCl and refluxed for 10 hours. The resulting solution was neutralized with an ammonium (B1175870) bicarbonate solution and then lyophilized to obtain a solid sample.
-
Base Degradation: 200 mg of Sofosbuvir was dissolved in 5 mL of 0.5N NaOH. The degraded sample was neutralized with HCl solution, and the solvent was evaporated to obtain a solid residue.
-
Oxidative Degradation: 200 mg of Sofosbuvir was dissolved in 5 mL of 30% H₂O₂ and kept at 80°C for two days. The solvent was then evaporated to get a solid sample.
RP-UPLC Analytical Method[1]
-
Column: X-Bridge C18 (100 x 4.6 mm, 2.5 µm)
-
Mobile Phase: A gradient of 0.1% Formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 35°C
Visualizing Stability Study Workflows
The following diagrams illustrate the logical flow of a typical stability study and the degradation pathways of Sofosbuvir.
Caption: Workflow of a typical forced degradation stability study.
Caption: Simplified degradation pathways of Sofosbuvir under stress conditions.
Conclusion
The selection of an appropriate reference marker is a critical aspect of designing robust stability-indicating methods for Sofosbuvir. While "this compound" is a well-defined oxidative degradation product, a comprehensive stability study should also consider other potential impurities arising from different degradation pathways, such as acid and base hydrolysis. The use of multiple, well-characterized reference standards for various degradation products will ensure the specificity and accuracy of the analytical method, ultimately contributing to the quality and safety of the final drug product. The experimental data and protocols presented in this guide offer a valuable resource for researchers in the field of pharmaceutical analysis and drug development.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Sofosbuvir Impurity M
Researchers, scientists, and drug development professionals handling Sofosbuvir and its impurities are at the forefront of pharmaceutical innovation. A critical, yet often overlooked, aspect of this vital work is the safe and compliant disposal of chemical byproducts, such as Sofosbuvir impurity M. Adherence to proper disposal protocols is not only a regulatory necessity but also a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling powders or creating aerosols, a respirator may be necessary. Ensure adequate ventilation in the work area[1][2][3].
Spill Management:
-
In case of a spill, prevent further leakage or spillage.
-
Absorb spills with an inert, non-combustible material and place in a suitable container for disposal.
Step-by-Step Disposal Protocol
The proper disposal of any chemical waste, including this compound, is governed by stringent regulations from bodies such as the Environmental Protection Agency (EPA) and local authorities[4][5][6]. The following procedural steps provide a framework for compliant disposal.
Step 1: Waste Characterization and Hazard Assessment
The first and most critical step is to determine the hazards associated with this compound. Since specific data may not be available, a presumptive hazard assessment is necessary.
-
Review Available Data: Check for any internal data or Safety Data Sheets (SDS) for structurally similar compounds or other Sofosbuvir impurities[1][2][3]. For instance, the SDS for Sofosbuvir impurity C indicates it can be harmful if swallowed and may cause skin and eye irritation[1].
-
Assume Hazardous Properties: In the absence of specific data, assume the impurity may be hazardous. This conservative approach ensures the highest level of safety. It may possess characteristics of toxicity, reactivity, ignitability, or corrosivity.
-
Segregation: Do not mix this compound with other waste streams until its compatibility is known.
Step 2: Containerization and Labeling
Proper containment and labeling are crucial for safe storage and transport.
-
Container Selection: Use a chemically compatible and properly sealed container.
-
Labeling: The container must be clearly labeled with the following information:
-
"Hazardous Waste" (if applicable after characterization)
-
The name of the chemical: "this compound"
-
The date of accumulation
-
The primary hazards (e.g., "Toxic," "Flammable") based on the presumptive assessment.
-
Step 3: On-Site Accumulation and Storage
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from ignition sources and incompatible materials.
Step 4: Selection of a Disposal Method
The choice of disposal method depends on the waste characterization and local regulations. Improper disposal methods, such as flushing down the drain, can lead to environmental contamination[7].
-
Licensed Waste Management Vendor: The most recommended and compliant method is to use a licensed hazardous waste disposal company[8]. These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations[5][8].
-
Incineration: High-temperature incineration is a common and effective method for destroying pharmaceutical waste[5][9].
-
Secure Landfill: For certain solid wastes, disposal in a specially designed hazardous waste landfill may be an option[8][9].
-
Neutralization: If the impurity is acidic or basic, chemical neutralization may be required before final disposal. This should only be performed by trained personnel.
Step 5: Documentation and Record Keeping
Maintain meticulous records of all waste disposal activities. This includes:
-
The name and quantity of the waste.
-
The date of disposal.
-
The disposal method used.
-
Copies of all shipping manifests and certificates of destruction from the waste vendor.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general considerations for pharmaceutical waste disposal.
| Parameter | Guideline | Source |
| EPA Hazardous Waste Generator Status | Determined by the total amount of hazardous waste generated per month. This status dictates specific management and disposal requirements. | [5] |
| Container Labeling | Must include the words "Hazardous Waste" and a clear description of the contents and associated hazards. | [10] |
| On-site Accumulation Time Limits | Varies based on generator status (e.g., 90 or 180 days). | EPA Regulations |
| Training Requirements | All personnel handling hazardous waste must receive appropriate training on procedures and safety. | [5] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these structured procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their personnel, the community, and the environment, and building a culture of safety that extends beyond the laboratory bench.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Sofosbuvir impurity D|MSDS [dcchemicals.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. securewaste.net [securewaste.net]
- 10. www1.udel.edu [www1.udel.edu]
Personal protective equipment for handling Sofosbuvir impurity M
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sofosbuvir impurity M. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste.
Hazard Identification and Exposure Control
Occupational Exposure Limits:
No specific occupational exposure limit (OEL) has been established for this compound.[1] Therefore, it is essential to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]
Exposure Control Summary
| Control Parameter | Recommendation | Source |
| Engineering Controls | Use in a chemical fume hood with an independent air supply. Ensure safety shower and eye wash stations are readily accessible. | [1][4] |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent compound and minimize exposure. | [1] |
| Personal Protective Equipment (PPE) | See section 2 for detailed PPE requirements. | [1][3][5][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent contamination and ensure worker safety when handling active pharmaceutical ingredients and their impurities.[5][6][7][8]
-
Eye Protection: Wear safety goggles with side-shields or a face shield.[1][3]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile gloves).[5] Gloves should be inspected before use and changed frequently, especially if contaminated.[4]
-
Body Protection: Wear a lab coat or impervious clothing.[1][3] For tasks with a higher risk of splashes or aerosol generation, consider disposable coveralls.[6][9]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol formation, a suitable respirator (e.g., N95 or higher) should be used.[1][3][6]
Operational Handling Plan
Preparation and Handling:
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in Section 2 before handling the compound.
-
Handling: Avoid the formation of dust and aerosols.[1][4] If the compound is a solid, handle it carefully to prevent it from becoming airborne.
-
Cross-Contamination Prevention: Use dedicated equipment (spatulas, weighing paper, etc.) when handling the impurity. Clean all equipment thoroughly after use.
In Case of a Spill:
-
Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[1]
-
Cleaning: Carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal.[3] Decontaminate the spill area with a suitable cleaning agent.
-
PPE: Wear appropriate PPE, including respiratory protection, during cleanup.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including gloves, weighing paper, absorbent pads, and excess compound, in a clearly labeled, sealed waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant.[1][3] Do not dispose of it in the regular trash or down the drain.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Workflow for Handling this compound
References
- 1. Sofosbuvir impurity D|MSDS [dcchemicals.com]
- 2. kmpharma.in [kmpharma.in]
- 3. fishersci.com [fishersci.com]
- 4. medkoo.com [medkoo.com]
- 5. safetyware.com [safetyware.com]
- 6. bestsafetyequipments.com [bestsafetyequipments.com]
- 7. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 8. PPE Solutions for Pharmaceutical Industry [dupont.co.uk]
- 9. 3m.com [3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
